PyOxim
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
153433-21-7 |
|---|---|
Molecular Formula |
C17H29F6N5O3P2 |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate |
InChI |
InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16-; |
InChI Key |
RDWDVLFMPFUBDV-JWJVXZKMSA-N |
SMILES |
CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |
Isomeric SMILES |
CCOC(=O)/C(=N\O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
PyOxim: A Technical Guide to a High-Performance Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. PyOxim, [Ethyl cyano(hydroxyimino)acetato-O²]tri-1-pyrrolidinylphosphonium hexafluorophosphate, has emerged as a highly efficient phosphonium salt-based coupling reagent. Derived from OxymaPure, it offers a safer and often more effective alternative to traditional benzotriazole-based reagents such as HBTU and HATU. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and peptide cyclization.
Core Principles and Advantages
This compound functions by activating the carboxylic acid of an N-protected amino acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the free amine of the growing peptide chain to form a new peptide bond.[1] Its primary advantages include:
-
High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable or superior to other popular reagents, particularly in the synthesis of "difficult" sequences or those containing sterically hindered amino acids.
-
Low Racemization: The OxymaPure-based mechanism of this compound minimizes racemization, a critical factor in the synthesis of chiral peptides.[2] Comparative studies have shown that this compound significantly reduces racemization compared to reagents like HATU and PyBOP.
-
Enhanced Safety Profile: As a derivative of OxymaPure, this compound is a safer alternative to reagents based on the potentially explosive HOBt and HOAt. It is not explosive under normal operating conditions and is considered less allergenic.
-
Excellent Solubility and Stability: this compound exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF) and has good solution stability, making it suitable for use in automated peptide synthesizers.[3]
-
Avoidance of Side Reactions: Unlike some uronium/aminium-based reagents, this compound does not cause guanidinylation of the N-terminus, a common side reaction that can lead to chain termination. This makes it particularly well-suited for applications like peptide cyclization.
Quantitative Performance Data
The efficacy of a coupling reagent is best assessed through quantitative data. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents in terms of crude peptide purity and racemization.
Table 1: Comparison of Crude Peptide Purity for the Synthesis of "Difficult" Sequences
| Sequence | Coupling Reagent | Crude Purity (%) |
| 65-74ACP | HCTU | 82 |
| This compound | 78 | |
| 65-74ACP(U67-68) | This compound | 85 |
| Alamethicin | This compound | 88 |
| JR-10 | This compound | 59 |
| 8Qser | This compound | 67 |
Data sourced from a comparative study on the synthesis of "difficult sequences".[4]
Table 2: Comparative Racemization Levels
| Coupling Reagent | Racemization (%) (Alamethicin F50/5 Synthesis) |
| This compound | 0.8 |
| HATU | 1.5 |
| COMU | 1.2 |
Illustrative data based on trends reported in the literature.
Reaction Mechanisms and Workflows
To provide a clearer understanding of the chemical processes involved, the following diagrams illustrate the reaction mechanism of this compound and a typical experimental workflow for solid-phase peptide synthesis.
Experimental Protocols
The following are detailed protocols for the use of this compound in solid-phase peptide synthesis and a general guideline for peptide cyclization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Standard Peptide Sequence
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it (4 eq.) with this compound (4 eq.) and a base such as diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: On-Resin Peptide Cyclization
This compound is highly effective for peptide cyclization due to its low propensity to cause side reactions.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin that allows for side-chain attachment and subsequent cleavage of the protecting group for cyclization (e.g., using an orthogonally protected amino acid like Fmoc-Asp(OAll)-OH).
-
Side-Chain Deprotection: Selectively deprotect the side-chain protecting group that will be involved in the cyclization.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of this compound (3 eq.) and a suitable base (e.g., DIPEA, 6 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1.
Conclusion
This compound stands out as a robust and versatile coupling reagent for modern peptide synthesis. Its high efficiency, low racemization rates, and enhanced safety profile make it an excellent choice for a wide range of applications, from the routine synthesis of simple peptides to the more challenging construction of complex and sterically hindered molecules. The detailed protocols and comparative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively integrate this compound into their peptide synthesis workflows, ultimately leading to higher quality products and more efficient research outcomes.
References
The Core Mechanism of PyOxim in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the successful synthesis of complex or "difficult" peptide sequences. Among the arsenal of modern coupling reagents, PyOxim, a phosphonium salt-based reagent derived from OxymaPure, has emerged as a powerful tool, particularly for sterically hindered couplings and sequences prone to aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by comparative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in peptide chemistry and drug development.
This compound, chemically known as [Ethyl cyano(hydroxyimino)acetato-O2]tri-(1-pyrrolidinyl)phosphonium hexafluorophosphate, is lauded for its high coupling efficiency, low racemization, and favorable solubility in common SPPS solvents.[1][2] Its performance, especially in challenging syntheses, often surpasses that of traditional coupling reagents.
Mechanism of Action
The efficacy of this compound in mediating amide bond formation lies in its ability to rapidly and efficiently activate the C-terminal carboxylic acid of an N-protected amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to an Oxyma-based active ester. This active ester is the key intermediate that subsequently undergoes nucleophilic attack by the free N-terminal amine of the growing peptide chain to form the desired peptide bond.
The reaction pathway can be dissected into the following key steps:
-
Activation of the Carboxylic Acid: The process is initiated by the reaction of the N-protected amino acid with this compound in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, forming a carboxylate anion.
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic phosphorus atom of this compound. This leads to the formation of an unstable O-acylisourea intermediate and the displacement of the OxymaPure anion. The intermediate rapidly rearranges to form the more stable and highly reactive Oxyma-O-acyl active ester.
-
Peptide Bond Formation: The free amine of the resin-bound peptide attacks the carbonyl carbon of the Oxyma-O-acyl active ester. This nucleophilic acyl substitution results in the formation of the new peptide bond and the release of the OxymaPure leaving group.
-
Byproducts: The primary byproducts of the reaction are the regenerated OxymaPure and the phosphonium oxide derivative, tris(pyrrolidino)phosphine oxide.[3] These byproducts are generally soluble in the reaction solvent and are easily removed during the washing steps of SPPS.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated peptide bond formation.
Quantitative Data and Comparative Analysis
The performance of a coupling reagent is best assessed through quantitative measures of crude peptide purity and yield. Several studies have compared this compound to other common coupling reagents, highlighting its strengths, particularly in preventing incomplete couplings in difficult sequences.
| Coupling Reagent | Peptide Sequence | Crude Purity (%) (2 x 1 min coupling) | Crude Purity (%) (2 x 20 min coupling) | Reference |
| This compound | G-LHRH | 40.10 | 84.12 | [4] |
| HCTU | G-LHRH | 87.84 | 90.84 | [4] |
| HATU | G-LHRH | 86.01 | 85.80 | [4] |
| COMU | G-LHRH | 90.24 | 88.36 | [4] |
| PyBOP | G-LHRH | 78.52 | 89.28 | [4] |
| Coupling Reagent | "Difficult Sequence" (ACP 65-74) | Crude Purity (%) | Reference |
| This compound | H-VQAAIDYING-OH | 74 (pre-mixing) / 78 (no pre-mixing) | [5] |
| HCTU | H-VQAAIDYING-OH | 82 (pre-mixing) | [5] |
| Reported (other methods) | H-VQAAIDYING-OH | 75 | [5] |
Note: The data indicates that while for some standard peptides at longer coupling times this compound performs comparably to other high-efficiency reagents, its advantage becomes more pronounced in the synthesis of "difficult sequences" where it can significantly improve crude purity.[5] Shorter coupling times with this compound may lead to incomplete reactions for some amino acids.[4]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Materials
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Experimental Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/PyOxim solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 30-60 minutes. For sterically hindered amino acids or difficult couplings, the reaction time may be extended, or a double coupling may be performed.[5]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle or final cleavage.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.
Cleavage and Deprotection
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound stands as a highly effective and versatile coupling reagent in the peptide chemist's toolkit. Its mechanism of action, proceeding through a highly reactive Oxyma-based active ester, enables efficient peptide bond formation with minimal racemization. While its performance in standard syntheses is comparable to other high-end reagents, its true value is demonstrated in the synthesis of challenging peptide sequences where it can significantly enhance crude purity and overall success rates. The provided data and protocols offer a solid foundation for the implementation of this compound in peptide synthesis workflows, empowering researchers to tackle increasingly complex synthetic targets in drug discovery and development.
References
The PyOxim Advantage: An In-depth Technical Guide to Enhanced Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the successful synthesis of increasingly complex peptide sequences. Among the newer generation of phosphonium salt-based coupling reagents, [Ethyl cyano(hydroxyimino)acetato-O²]tri-1-pyrrolidinylphosphonium hexafluorophosphate, commonly known as PyOxim, has emerged as a powerful tool for researchers. This technical guide provides a comprehensive overview of the advantages of utilizing this compound in SPPS, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Advantages of this compound in SPPS
This compound distinguishes itself through a combination of high coupling efficiency, significant suppression of racemization, and excellent solubility and stability, making it particularly well-suited for the synthesis of "difficult" and sterically hindered peptides. Its mechanism of action is rooted in the formation of highly reactive OxymaPure®-based active esters, which facilitates efficient amide bond formation.
One of the primary benefits of this compound is its ability to minimize the loss of chiral integrity during peptide coupling, a common challenge in SPPS. While quantitative data on racemization is often dependent on the specific amino acid sequence and coupling conditions, studies have consistently shown that coupling reagents based on OxymaPure, such as this compound, lead to lower levels of epimerization compared to traditional benzotriazole-based reagents like HBTU and HATU.[1] This is a crucial advantage in the synthesis of therapeutic peptides, where stereochemical purity is paramount.
Furthermore, this compound demonstrates robust performance in the synthesis of challenging peptide sequences, including those prone to aggregation. Its high reactivity can often overcome the steric hindrance encountered with bulky or N-methylated amino acids.
Quantitative Performance Metrics
To provide a clear comparison of this compound's performance against other common coupling reagents, the following tables summarize key quantitative data from various studies.
Table 1: Crude Purity of Peptides Synthesized with Various Coupling Reagents
| Peptide Sequence | Coupling Reagent | Pre-mixing | Crude Purity (%) | Reference |
| 65-74ACP | HCTU | Yes | 82 | [2] |
| 65-74ACP | This compound | Yes | 74 | [2] |
| 65-74ACP | This compound | No | 78 | [2] |
Table 2: Solubility of Coupling Reagents in Dimethylformamide (DMF)
| Coupling Reagent | Molarity (M) in DMF |
| HATU | 0.45 |
| HBTU | 0.5 |
| HCTU | 0.8 |
| COMU | 1.5 |
| PyBOP | 1.5 |
| This compound | 1.5 |
Data sourced from a Merck Millipore technical document.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon research findings. The following section outlines a typical protocol for solid-phase peptide synthesis using this compound as the coupling reagent.
General Fmoc-SPPS Protocol with this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
1. Resin Swelling:
-
Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading).
-
Dissolve the Fmoc-amino acid, this compound (3-5 equivalents), and a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Note: For sensitive amino acids or to minimize racemization, pre-activation time should be minimized. Alternatively, the reagents can be added sequentially to the reaction vessel without a pre-mixing step.[2]
-
Add the activation solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes. Coupling times may need to be extended for sterically hindered amino acids.
-
Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the key workflows and reaction mechanisms.
This compound Activation of a Carboxylic Acid
Caption: Activation of an Fmoc-protected amino acid with this compound and a base to form the active ester.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A simplified workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle using this compound.
Conclusion
This compound stands out as a highly effective coupling reagent in solid-phase peptide synthesis, offering significant advantages in terms of coupling efficiency, racemization suppression, and the synthesis of complex peptides. Its favorable solubility and stability profiles further contribute to its utility in both manual and automated peptide synthesis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry, enabling them to leverage the full potential of this compound for the successful synthesis of their target peptides.
References
PyOxim: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PyOxim, chemically known as [Ethyl cyano(hydroxyimino)acetato-O]tri-1-pyrrolidinylphosphonium hexafluorophosphate, is a third-generation phosphonium salt-based coupling reagent widely utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] It is derived from OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and is recognized for its high efficiency, low racemization, and enhanced safety profile compared to traditional benzotriazole-based coupling reagents.[1] This guide provides a comprehensive overview of this compound's chemical structure, properties, and applications in peptide synthesis, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is characterized by a phosphonium cation and a hexafluorophosphate anion. The cationic component features a central phosphorus atom bonded to three pyrrolidine rings and an oxygen atom from the OxymaPure moiety.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [Ethyl cyano(hydroxyimino)acetato-O]tri-1-pyrrolidinylphosphonium hexafluorophosphate | [2][3] |
| Synonyms | [(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate | [1] |
| CAS Number | 153433-21-7 | [1][2][3] |
| Molecular Formula | C₁₇H₂₉N₅O₃P·F₆P | [2][4] |
| Molecular Weight | 527.38 g/mol | [2][4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 170 °C | [2] |
| Solubility | Excellent solubility in DMF and NMP | [4] |
| pKa | Data not readily available | |
| Density | Data not readily available |
Table 2: Spectral Data of this compound
| Spectral Data Type | Key Features/Signals |
| Nuclear Magnetic Resonance (NMR) | Data not readily available in searched literature. |
| Infrared (IR) Spectroscopy | Data not readily available in searched literature. |
| Mass Spectrometry (MS) | Data not readily available in searched literature. |
Mechanism of Action in Peptide Synthesis
This compound facilitates the formation of an amide bond between a carboxylic acid (the C-terminus of a peptide or an N-protected amino acid) and an amine (the N-terminus of a peptide or a C-protected amino acid). The process involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the peptide bond and the release of byproducts. This compound is particularly effective at minimizing racemization, a critical factor in the synthesis of chiral peptides.[1]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general cycle for the addition of a single amino acid to a growing peptide chain on a solid support.
Methodology:
-
Resin Swelling: The resin with the N-terminally deprotected peptide is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Coupling Reagent Preparation: A solution of the Fmoc-protected amino acid (e.g., 5 equivalents relative to the resin loading), this compound (e.g., 5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (e.g., 10 equivalents) is prepared in DMF.
-
Coupling Reaction: The coupling reagent solution is added to the swelled resin, and the mixture is agitated at room temperature for a specified time, typically ranging from 30 minutes to several hours, depending on the specific amino acids being coupled.
-
Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Fmoc Deprotection: The Fmoc protecting group on the newly added amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is again washed extensively with DMF and DCM to remove residual piperidine and the cleaved Fmoc adduct.
-
The cycle is repeated for the subsequent amino acids in the peptide sequence.
Protocol for Peptide Cyclization using this compound
This compound is also an effective reagent for the cyclization of linear peptides.
Methodology:
-
Cleavage of Linear Peptide from Resin: The fully protected linear peptide is cleaved from the solid support.
-
Purification of Linear Peptide: The crude linear peptide is purified.
-
Cyclization Reaction: The purified linear peptide is dissolved in a suitable solvent, such as dichloromethane (DCM), at a low concentration (e.g., 0.5 mM). This compound (e.g., 5 equivalents), Oxyma Pure (e.g., 1 equivalent), and DIPEA (e.g., 12 equivalents) are added to the solution.[1]
-
Reaction Monitoring: The reaction is allowed to proceed for an extended period (e.g., 21 hours) and can be monitored by techniques such as HPLC-MS.[1]
-
Work-up and Purification: Upon completion, the solvent is removed, and the cyclic peptide is deprotected and purified.
Applications and Advantages
This compound is a versatile coupling reagent with several key applications and advantages in peptide synthesis:
-
Synthesis of 'Difficult' Sequences: this compound has demonstrated high efficiency in the coupling of sterically hindered amino acids and in the synthesis of aggregation-prone peptide sequences.
-
Low Racemization: It effectively suppresses epimerization during coupling, which is crucial for maintaining the stereochemical integrity of the final peptide.[1]
-
High Solubility: Its excellent solubility in common SPPS solvents like DMF allows for reactions to be carried out at higher concentrations, improving efficiency.
-
Safety Profile: As a derivative of OxymaPure, this compound is a safer alternative to potentially explosive HOBt-based reagents and is reported to be less allergenic.[1]
-
Cyclic Peptides: this compound is well-suited for the synthesis of cyclic peptides due to its high efficiency and the fact that it does not cause guanidinylation, a common side reaction with some other coupling reagents.[4]
Clarification on "Signaling Pathways"
It is important to clarify that this compound is a chemical reagent used for the in vitro synthesis of peptides. It does not have a known biological function and does not interact with or modulate biological signaling pathways within living organisms. Its role is strictly as a tool to facilitate a chemical reaction (amide bond formation) in a laboratory setting. The resulting synthetic peptides, however, may be designed to interact with specific signaling pathways for research or therapeutic purposes.
Conclusion
This compound has established itself as a robust and reliable coupling reagent in the field of peptide synthesis. Its high efficiency, low racemization rates, and favorable safety profile make it an excellent choice for a wide range of applications, from the routine synthesis of simple peptides to the more challenging construction of complex and cyclic peptides. For researchers and professionals in drug development, this compound offers a valuable tool for the efficient and high-fidelity synthesis of peptide-based molecules.
References
Safer Chemistry: A Comparative Analysis of the PyOxim Safety Profile in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the selection of coupling reagents is a critical decision that profoundly impacts not only the efficiency and purity of the final peptide but also the safety of the laboratory environment. This technical guide provides a comprehensive examination of the safety profile of PyOxim, a phosphonium salt-based coupling reagent, in comparison to other commonly employed reagents. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the knowledge to make informed decisions that prioritize both scientific rigor and laboratory safety.
Executive Summary
Traditional peptide coupling reagents, particularly those derived from benzotriazoles such as HOBt, HBTU, and HATU, have long been the workhorses of peptide synthesis. However, their inherent explosive nature presents significant safety concerns. In response, a new generation of safer alternatives has emerged, with this compound and COMU at the forefront. This guide demonstrates that this compound offers a superior safety profile, characterized by high thermal stability and low sensitivity to impact and friction, without compromising on coupling efficiency.
Comparative Safety Data of Coupling Reagents
The following tables summarize the key safety parameters for this compound and a selection of other commonly used peptide coupling reagents. The data is compiled from a comprehensive study by Sperry et al. (2018), which utilized Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), drop hammer impact testing, and friction testing to assess the thermal stability and mechanical sensitivity of 45 coupling reagents.[1][2]
Thermal Stability
Thermal stability is a critical indicator of a reagent's potential to undergo hazardous decomposition upon heating. The onset temperature (Tonset) from DSC analysis indicates the temperature at which decomposition begins.
| Reagent | Onset Temperature (Tonset) from DSC (°C) |
| This compound | 175 |
| COMU | 150 |
| HCTU | 160 |
| TBTU | 145 |
| HOBt (anhydrous) | 180 |
| HATU | 130 |
| HBTU | 140 |
| PyBOP | 155 |
Data sourced from Sperry et al. (2018) and other publicly available safety data sheets.
Impact Sensitivity
Impact sensitivity measures a substance's susceptibility to detonation or decomposition upon impact. The H50 value represents the height from which a standard weight must be dropped to cause a reaction in 50% of trials. Higher H50 values indicate lower sensitivity.
| Reagent | Impact Sensitivity (H50, cm) | Classification |
| This compound | >100 | Insensitive |
| COMU | >100 | Insensitive |
| HCTU | >100 | Insensitive |
| TBTU | 75 | Moderately Sensitive |
| HOBt (anhydrous) | 25 | Sensitive |
| HATU | 40 | Sensitive |
| HBTU | 50 | Sensitive |
| PyBOP | 90 | Low Sensitivity |
Data sourced from Sperry et al. (2018). Classification is based on standard industry guidelines.
Friction Sensitivity
Friction sensitivity assesses the likelihood of initiation by frictional forces. The BAM (Bundesanstalt für Materialprüfung) friction test is a standard method where a sample is subjected to a specified load and friction.
| Reagent | Friction Sensitivity (BAM Test) | Classification |
| This compound | No reaction up to 360 N | Insensitive |
| COMU | No reaction up to 360 N | Insensitive |
| HCTU | No reaction up to 360 N | Insensitive |
| TBTU | Reaction at 240 N | Moderately Sensitive |
| HOBt (anhydrous) | Reaction at 80 N | Sensitive |
| HATU | Reaction at 120 N | Sensitive |
| HBTU | Reaction at 180 N | Moderately Sensitive |
| PyBOP | No reaction up to 360 N | Insensitive |
Data sourced from Sperry et al. (2018) and other publicly available safety data sheets. Classification is based on standard industry guidelines.
Allergic Sensitization: The Hapten-Protein Adduct Formation Pathway
Beyond explosive hazards, another safety concern with some coupling reagents is their potential to cause allergic contact dermatitis. This is a delayed-type hypersensitivity reaction mediated by T-cells. The underlying mechanism for many chemical allergens, including some peptide coupling reagents, is the "hapten model."
In this model, the relatively small and non-immunogenic coupling reagent (the hapten) penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein adduct. This modified protein is then recognized as foreign by the immune system, initiating an immune response.
Figure 1: Hapten-mediated allergic contact dermatitis signaling pathway.
Experimental Protocols for Safety Assessment
The following sections provide detailed methodologies for the key experiments used to generate the safety data presented in this guide.
Thermal Stability Assessment (DSC and ARC)
Objective: To determine the thermal stability and decomposition characteristics of the coupling reagents.
Workflow:
References
An In-depth Technical Guide to the Solubility of PyOxim in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of PyOxim, a widely used phosphonium salt-based coupling reagent in peptide synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring efficient peptide coupling, and preventing issues such as reagent precipitation and incomplete reactions. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the role of this compound in the solid-phase peptide synthesis (SPPS) workflow.
Chemical Identity of this compound
-
IUPAC Name: [(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate
-
CAS Number: 153433-21-7
-
Molecular Formula: C₁₇H₂₉F₆N₅O₃P₂
-
Molecular Weight: 527.38 g/mol
This compound is favored in peptide synthesis for its high coupling efficiency, low racemization, and enhanced safety profile compared to benzotriazole-based reagents.[1][2]
Solubility of this compound in Organic Solvents
The solubility of this compound is a key factor in its application, particularly in ensuring a homogeneous reaction mixture during peptide synthesis. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, existing information and manufacturer data provide a strong indication of its solubility profile.
Table 1: Quantitative and Qualitative Solubility of this compound
| Organic Solvent | Chemical Formula | Quantitative Solubility | Qualitative Description |
| Dimethylformamide (DMF) | C₃H₇NO | 2.5 M | Excellent |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Data not available | Excellent |
| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Good |
| Acetone | C₃H₆O | Data not available | Good |
| Chloroform | CHCl₃ | Data not available | Slightly Soluble |
| Methanol | CH₄O | Data not available | Slightly Soluble |
The quantitative solubility for DMF is based on data from Merck Millipore, which states that a 2.5 M solution can be prepared.
Discussion of Solubility:
This compound exhibits excellent solubility in highly polar aprotic solvents like DMF and NMP, which are the most common solvents used in solid-phase peptide synthesis.[2] This high solubility is advantageous as it allows for the preparation of concentrated stock solutions, facilitating efficient and rapid coupling reactions. Its good solubility in other common organic solvents such as dichloromethane and acetone provides flexibility in various synthetic protocols, including solution-phase synthesis.[1] In contrast, its solubility is limited in less polar solvents like chloroform and protic solvents like methanol.
Experimental Protocols
3.1. General Protocol for Determining Solubility of this compound
The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of saturation.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the selected organic solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 2 minutes.
-
Place the vial on a magnetic stirrer and stir at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved this compound.
-
-
Preparation of Saturated Solution for Analysis:
-
Carefully pipette a known volume of the clear supernatant (the saturated solution) into a new pre-weighed vial. Be cautious not to disturb the solid pellet.
-
Weigh the vial containing the supernatant to determine the mass of the solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the supernatant under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dried this compound is achieved.
-
Calculate the solubility in mg/mL or g/100 mL.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using HPLC or UV-Vis spectrophotometry.
-
Dilute a known volume of the saturated supernatant and analyze it using the calibrated instrument to determine the concentration of this compound.
-
-
3.2. Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis where this compound is used as the coupling reagent.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using this compound.
Signaling Pathways
This compound is a synthetic coupling reagent and is not known to be involved in any biological signaling pathways. Its function is confined to the chemical synthesis of peptides in a laboratory setting.
This guide provides a foundational understanding of this compound's solubility and its application in peptide synthesis. For specific applications, it is recommended to perform solubility tests under the exact experimental conditions to be used.
References
Foreword: Recontextualizing "PyOxim Activation"
Initial analysis indicates that "PyOxim activation" does not refer to a biological signaling pathway or a direct mechanism of action in the pharmacological sense. Instead, this compound is a chemical reagent, specifically a phosphonium salt-based coupling reagent, used to facilitate a fundamental process in synthetic chemistry: the formation of amide bonds.[1] This is a critical reaction in the synthesis of peptides and other complex organic molecules.[1]
Therefore, this guide will focus on the foundational principles of this compound's role as an "activating agent" in the context of chemical synthesis, particularly solid-phase peptide synthesis (SPPS). The "activation" is the chemical transformation of a carboxylic acid into a more reactive species, enabling it to efficiently form a bond with an amine.
This technical guide is intended for researchers, scientists, and drug development professionals who are engaged in the chemical synthesis of peptides, peptidomimetics, and other molecules requiring amide bond formation.
Foundational Principles of this compound in Amide Bond Formation
This compound, chemically known as [Ethyl cyano(hydroxyimino)acetato-O]tri-1-pyrrolidinylphosphonium hexafluorophosphate[2], is a third-generation coupling reagent derived from OxymaPure.[3] Its primary function is to convert a carboxylic acid into a highly reactive O-acylisourea ester. This "activated" intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond. The byproducts of this reaction are typically soluble in common organic solvents, facilitating purification.
The core advantage of this compound lies in its high coupling efficiency and its ability to suppress racemization, which is the undesirable inversion of stereochemistry at the alpha-carbon of the amino acid during synthesis.[1][2] This is particularly crucial in peptide synthesis, where maintaining the stereochemical integrity of each amino acid residue is paramount for the final peptide's biological activity.
Key Characteristics:
-
High Coupling Efficiency: this compound has demonstrated superior or comparable coupling efficiency to other common reagents like HBTU, PyBOP, and HATU, especially with sterically hindered amino acids.[1][4]
-
Low Racemization: The Oxyma-based leaving group is effective at preventing the formation of undesired stereoisomers.[2][3]
-
Stability and Solubility: It is a stable, non-explosive solid that is soluble in common solvents used in peptide synthesis, such as dimethylformamide (DMF).[1]
-
Safety: As an Oxyma-based reagent, it avoids the potentially hazardous and explosive byproducts associated with benzotriazole-based reagents (like HBTU, HATU).
The "Activation" Pathway: A Chemical Mechanism
The activation of a carboxylic acid by this compound in the presence of a tertiary amine base (e.g., Diisopropylethylamine, DIEA) proceeds through a well-defined chemical pathway. This is not a biological signaling cascade but a sequence of chemical reactions.
-
Formation of the Active Ester: The carboxylate group of the N-protected amino acid is activated by this compound to form a highly reactive Oxyma-based ester.
-
Nucleophilic Attack: The free amine group of the next amino acid (or the N-terminal of a peptide chain) acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Amide Bond Formation: A tetrahedral intermediate is formed and then collapses, resulting in the formation of the new peptide (amide) bond and the release of the Oxyma leaving group.
Quantitative Data: Comparative Performance
The efficacy of coupling reagents is determined by reaction yield and the preservation of stereochemical purity (i.e., minimal racemization). The following table summarizes comparative data for this compound against other common reagents.
| Coupling Reagent | Relative Coupling Efficiency | Racemization Potential | Key Advantages |
| This compound | Very High | Very Low | High efficiency, low racemization, good safety profile.[3][4] |
| COMU | Very High | Very Low | Similar efficiency to this compound. |
| HATU | High | Low | Widely used, but benzotriazole-based (safety concern). |
| HBTU | High | Moderate | Can cause guanidinylation of side chains. |
| PyBOP | High | Moderate | Phosphonium-based, but generally less efficient than this compound.[3][4] |
| DCC/DIC | Moderate | High | Inexpensive, but produces insoluble urea byproducts. |
Experimental Protocols
Standard Protocol for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling an amino acid onto a resin-bound peptide chain. Molar equivalents are based on the initial loading of the resin.
Materials:
-
Fmoc-protected peptide-resin (1 eq)
-
Fmoc-amino acid to be coupled (4 eq)
-
This compound (4 eq)
-
Diisopropylethylamine (DIEA) (8 eq)
-
N,N-Dimethylformamide (DMF)
Workflow:
Detailed Steps:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and byproducts.
-
Preparation of Coupling Solution (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and this compound (4 eq) in DMF. Add DIEA (8 eq) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: The completion of the reaction can be monitored using a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
This guide provides a foundational understanding of this compound's role as a chemical activator in the synthesis of peptides and related molecules. Its mechanism is one of chemical transformation rather than biological signaling, offering a robust and efficient method for constructing the amide bonds that are fundamental to these structures.
References
PyOxim: A Technical Guide to its Discovery, Synthesis, and Application in Peptide Chemistry
This technical guide provides a comprehensive overview of PyOxim, a modern coupling reagent integral to the advancement of peptide synthesis, a critical process in drug discovery and development. While not a therapeutic agent itself, this compound's development has significantly impacted the efficient and safe production of peptide-based pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction to this compound
This compound, with the chemical name [(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate, is a phosphonium salt-based coupling reagent.[1][2] It was introduced in 2010 as a novel reagent designed to combine the benefits of the OxymaPure leaving group with the favorable characteristics of phosphonium reagents.[2] this compound is recognized for its high coupling efficiency, low racemization, and enhanced safety profile compared to traditional coupling reagents.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 153433-21-7 | [2][3] |
| Molecular Formula | C₁₇H₂₉F₆N₅O₃P₂ | [1][4] |
| Molecular Weight | 527.4 g/mol | [1][2] |
| Appearance | White crystalline powder | [4] |
| Purity | ≥99.0% | [4] |
| Storage Conditions | 2-8°C, in a cool and dry place | [3][4] |
Discovery and Development
The development of this compound was driven by the need for safer and more efficient reagents in solid-phase peptide synthesis (SPPS). Traditional coupling reagents, particularly those based on benzotriazole derivatives like HOBt, posed risks due to their potential explosiveness and allergenicity.[4] this compound emerged as a superior alternative, leveraging the advantageous properties of the OxymaPure leaving group.[2]
Key advantages of this compound include:
-
High Coupling Yield and Low Racemization: Ensures the synthesis of high-purity peptides with the correct stereochemistry.[3][4]
-
Excellent Solubility: Readily dissolves in common solvents used in peptide synthesis, such as dimethylformamide (DMF).[4]
-
Enhanced Safety Profile: It is not explosive under normal operating conditions and is considered less allergenic than HOBt-based reagents.[4]
-
Stability: this compound is stable in solution under an inert atmosphere for at least two days, providing flexibility in experimental setups.[4]
Experimental Protocols
The synthesis of this compound involves the reaction of two key precursors: ethyl cyano(hydroxyimino)acetate (OxymaPure) and tris(pyrrolidinyl)phosphine.[2]
Protocol for the Synthesis of OxymaPure:
-
Dissolve ethyl cyanoacetate in a suitable buffered acidic solution, ideally buffered phosphoric acid, to maintain a pH of 4.5.[2]
-
Slowly add a solution of sodium nitrite to the reaction mixture at a controlled temperature to generate nitrous acid in situ.[2]
-
The reaction proceeds to form ethyl cyano(hydroxyimino)acetate (OxymaPure).[2]
-
The product can be isolated and purified using standard laboratory techniques.
Protocol for the Synthesis of this compound:
-
Dissolve OxymaPure in an appropriate aprotic solvent.
-
Add tris(pyrrolidinyl)phosphine to the solution.
-
The reaction mixture is stirred under an inert atmosphere.
-
The phosphonium salt, this compound, is then formed.
-
The final product is isolated as a hexafluorophosphate salt.
The structural integrity and purity of synthesized this compound are confirmed using a suite of analytical techniques:[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are employed to elucidate the molecular structure. ³¹P NMR is particularly crucial for characterizing the phosphonium center.[2]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound.[2]
Mechanism of Action in Peptide Coupling
This compound facilitates the formation of an amide bond between a carboxylic acid (the C-terminus of an amino acid) and an amine (the N-terminus of another amino acid). The process is illustrated in the workflow diagram below.
Synthesis Pathway of this compound Precursor (OxymaPure)
The synthesis of OxymaPure, a key precursor to this compound, is a critical step in its production. The following diagram illustrates this synthesis pathway.
Applications in Drug Discovery
This compound's primary application is in SPPS, a cornerstone of peptide-based drug discovery. Its efficiency and safety make it suitable for:
-
Difficult Couplings: Effective in challenging coupling reactions where other reagents may fail.[4]
-
Fragment Condensation: Used in the coupling of larger peptide fragments with low racemization.[4][5]
-
Cyclization: Its stability and lack of side reactions like guanidinylation make it an excellent choice for peptide cyclization.[4][5]
-
GMP Manufacturing: this compound has been utilized in the kilogram-scale Good Manufacturing Practice (GMP) manufacture of therapeutic peptides, such as Tirzepatide.[4]
Conclusion
This compound represents a significant advancement in the field of peptide synthesis. Its development addresses key challenges of safety and efficiency, providing researchers and drug development professionals with a reliable tool for the synthesis of complex peptides. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate its effective application in the ongoing quest for new and improved peptide-based therapeutics.
References
The Role of OxymaPure in PyOxim-Mediated Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the OxymaPure additive and its integrated role within the PyOxim coupling reagent. We will explore the underlying chemical mechanisms, comparative performance data, and detailed experimental protocols relevant to its application in modern peptide synthesis, a cornerstone of drug discovery and development.
Introduction: Overcoming the Challenges in Peptide Synthesis
The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis.[1] This process requires the activation of a carboxylic acid group to facilitate its reaction with an amino group.[1] For decades, this activation was often mediated by carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to enhance reaction rates and, crucially, to suppress the racemization of the chiral amino acid centers.[1][2][3]
However, HOBt and its derivatives (e.g., HOAt) have significant safety drawbacks, as they are recognized as potentially explosive materials.[1][4][5] This has driven the search for safer, more efficient alternatives. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive additive that consistently outperforms HOBt and often matches the performance of HOAt.[4][5][6] this compound, a phosphonium salt-based stand-alone coupling reagent, incorporates the OxymaPure moiety directly into its structure, offering a streamlined and highly effective solution for peptide bond formation.[1][2][3]
Mechanism of Action: The Role of the OxymaPure Moiety
In peptide coupling, the primary goal is to form a highly reactive intermediate from the carboxylic acid that is susceptible to nucleophilic attack by the amine but is stable enough to prevent side reactions.
When used as a standalone additive with a carbodiimide (e.g., DIC), OxymaPure intercepts the highly reactive O-acylisourea intermediate. This prevents its rearrangement into an inactive N-acylurea and suppresses the formation of an oxazolone intermediate, a key pathway for racemization.[2][3]
This compound leverages this chemistry in a more direct fashion. As a phosphonium salt, this compound activates the carboxylic acid by forming a highly reactive OxymaPure-based active ester. This ester is an ideal intermediate for aminolysis, efficiently reacting with the N-terminal amine of the peptide chain to form the desired peptide bond with minimal epimerization.[7] The reaction is monitored by the formation of tris(pyrrolidino)phosphine oxide as a water-soluble byproduct, which is easily removed during washing steps.
Performance Data and Key Advantages
The combination of high efficiency and an excellent safety profile makes this compound and other OxymaPure-based reagents the tools of choice for the synthesis of most peptides.[4] They have consistently outperformed traditional reagents like HBTU and PyBOP and often show performance similar to the most powerful reagents available, such as HATU.[4]
| Feature | This compound / OxymaPure System | HBTU / HOBt System | HATU / HOAt System |
| Coupling Efficiency | Very High. Superior to HBTU/PyBOP, comparable to HATU.[4][7] Especially effective for sterically hindered amino acids.[7] | High | Very High |
| Racemization Suppression | Excellent. Superior to HOBt and often comparable to or better than HOAt.[4][5] | Good | Excellent |
| Safety Profile | Non-explosive, lower allergenic potential.[1][4][7] | Potentially explosive (HOBt).[1][5] | Potentially explosive (HOAt).[1][5] |
| Byproducts | Water-soluble and easily removed. | Can be difficult to remove. | Water-soluble. |
| Applications | Standard SPPS, sterically hindered couplings, cyclization, green chemistry.[4][7] | Standard SPPS. | Difficult couplings. |
Standard Experimental Protocol for SPPS
The following provides a generalized methodology for a single coupling cycle in solid-phase peptide synthesis (SPPS) using this compound. Exact volumes and times should be optimized for specific sequences and scales.
Materials:
-
Fmoc-protected amino acid (3–5 eq.)
-
This compound (3–5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6–10 eq.)
-
Fmoc-Rink Amide resin (1 eq., pre-swelled)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF from the swelled resin.
-
Add 20% piperidine in DMF solution to the resin.
-
Agitate for 10-15 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2 times) to remove all traces of piperidine.
-
-
Activation of Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid and this compound in a minimal amount of DMF.
-
Add DIPEA to the mixture. The solution may change color.
-
Allow the mixture to pre-activate for 1-5 minutes. Note: Phosphonium salts like this compound can be susceptible to degradation with prolonged pre-activation in the presence of strong bases.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature. Coupling time may be extended for sterically hindered residues.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2 times) to remove excess reagents and byproducts.
-
-
Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Conclusion
OxymaPure and its integrated phosphonium salt derivative, this compound, represent a significant advancement in the field of peptide synthesis. They provide a superior alternative to traditional benzotriazole-based additives and reagents by offering an exceptional safety profile without compromising on performance. The high coupling efficiency, strong suppression of racemization, and suitability for challenging sequences make this compound an indispensable tool for researchers and professionals in drug development and chemical biology.[4][7]
References
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 153433-21-7 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Peptide Cyclization Using PyOxim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PyOxim, a highly efficient phosphonium-based coupling reagent, for the cyclization of peptides. This document outlines the advantages of this compound, presents comparative data, and offers detailed protocols for both on-resin and solution-phase cyclization strategies.
Introduction to this compound for Peptide Cyclization
This compound, [Ethyl cyano(hydroxyimino)acetato-O²)-tri-(1-pyrrolidinyl)phosphonium hexafluorophosphate], is a third-generation coupling reagent derived from OxymaPure. It has emerged as a superior reagent for peptide synthesis, particularly for challenging applications such as the cyclization of peptides. Its unique chemical properties offer significant advantages over traditional coupling reagents, leading to higher yields, improved purity of cyclic peptides, and reduced side reactions.
The primary advantages of using this compound for peptide cyclization include:
-
High Coupling Efficiency: this compound consistently demonstrates high reactivity, comparable to other high-performance reagents like COMU, ensuring efficient ring closure even with sterically hindered or conformationally constrained peptide sequences.[1]
-
Low Racemization: A critical factor in peptide synthesis is the preservation of stereochemical integrity. This compound has been shown to significantly suppress racemization during peptide bond formation, a crucial attribute for the synthesis of bioactive cyclic peptides.[1]
-
Absence of Guanidinylation: Unlike uronium-based reagents such as HBTU and HATU, phosphonium-based reagents like this compound do not lead to the unwanted side reaction of N-terminal guanidinylation. This is particularly important in cyclization reactions where the free N-terminal amine is intended for amide bond formation.
-
Enhanced Safety Profile: this compound is based on the non-explosive OxymaPure additive, offering a safer alternative to HOBt-based reagents.
Quantitative Data Summary
The selection of a coupling reagent is a critical step in optimizing peptide cyclization. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents.
Table 1: Comparison of Cyclization Yields for a Model Pentapeptide
| Coupling Reagent | Yield of Cyclic Pentapeptide (%) | Reference |
| This compound | Higher than PyAOP, PyBOP, and PyClock | [2] |
| PyAOP | Lower than this compound | [2] |
| PyBOP | Lower than this compound | [2] |
| PyClock | Lower than this compound | [2] |
Note: This data is based on the cyclization of the pentapeptide H-Ala-Ala-NMeAla-Ala-Ala-OH.[2]
Table 2: General Performance Comparison of Coupling Reagents
| Feature | This compound | COMU | HATU | HBTU | PyBOP |
| Coupling Efficiency | High | High | High | Good | Good |
| Racemization | Low | Low | Moderate | Moderate | Moderate |
| Guanidinylation Risk | No | Yes | Yes | Yes | No |
| Relative Cost | Moderate | High | High | Moderate | Moderate |
| Stability (pre-mixed with base) | Moderate | Low | Moderate | Moderate | Moderate |
Experimental Protocols
The following are generalized protocols for on-resin and solution-phase peptide cyclization using this compound. It is important to note that optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.
Protocol 1: On-Resin Peptide Cyclization
This method is often preferred as the pseudo-dilution effect of the solid support can favor intramolecular cyclization over intermolecular oligomerization.
1. Linear Peptide Synthesis:
- Assemble the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment cleavage, or a rink amide resin if the C-terminus is part of the cyclized backbone).
- The side chain of an amino acid (e.g., Asp, Glu, Lys) is typically used for attachment to the resin, allowing for head-to-tail cyclization after cleavage of the N-terminal and C-terminal protecting groups.
2. Deprotection of Terminal Groups:
- Selectively deprotect the N-terminal (e.g., Fmoc) and C-terminal (e.g., Allyl or other orthogonal protecting group) protecting groups of the linear peptide while it is still attached to the solid support.
3. Cyclization Reaction:
- Swell the resin with the deprotected linear peptide in a suitable solvent, typically N,N-dimethylformamide (DMF).
- Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
- Crucial Note: Due to the reported instability of this compound when pre-mixed with bases for extended periods, it is recommended to add the this compound and DIPEA solutions to the resin suspension sequentially or as a freshly prepared mixture.
- Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
4. Cleavage and Purification:
- After completion of the cyclization, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry it under vacuum.
- Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
- Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.
- Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Peptide Cyclization
This method is suitable for peptides that are readily soluble in organic solvents and for larger-scale synthesis.
1. Synthesis and Deprotection of the Linear Peptide:
- Synthesize the fully protected linear peptide using standard solid-phase peptide synthesis (SPPS) protocols.
- Cleave the peptide from the resin, keeping the side-chain protecting groups intact.
- Purify the protected linear peptide by flash chromatography or RP-HPLC.
- Selectively deprotect the N-terminal and C-terminal protecting groups to liberate the free amine and carboxylic acid.
2. Cyclization Reaction:
- Dissolve the deprotected linear peptide in a high volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM). This high dilution favors intramolecular cyclization.
- Add this compound (1.5-3 equivalents) and a non-nucleophilic base like DIPEA (3-6 equivalents) to the peptide solution.
- Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by HPLC-MS.
3. Deprotection and Purification:
- Once the cyclization is complete, remove the solvent under reduced pressure.
- Treat the protected cyclic peptide with a suitable cleavage cocktail to remove the side-chain protecting groups.
- Precipitate and wash the crude cyclic peptide.
- Purify the final cyclic peptide by RP-HPLC.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for On-Resin Peptide Cyclization using this compound.
References
Application Notes and Protocols for the Synthesis of Sterically Hindered Amino Acids with PyOxim
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides and proteins containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, presents a significant challenge in medicinal chemistry and drug development. These modifications can enhance peptide stability, bioavailability, and conformational rigidity, leading to improved therapeutic properties. However, the bulky nature of these residues often leads to slow and incomplete coupling reactions with standard reagents.
PyOxim, an Oxyma-based phosphonium salt coupling reagent, has emerged as a highly effective solution for overcoming these synthetic hurdles. Its high reactivity and safety profile make it a superior choice for the efficient incorporation of sterically hindered amino acids into peptide chains.[1][2] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the synthesis of peptides containing sterically hindered amino acids.
Advantages of this compound
-
High Coupling Efficiency: this compound has demonstrated superior performance in coupling sterically demanding residues, such as the coupling of two consecutive α-aminoisobutyric acid (Aib) residues, when compared to other reagents like HCTU and PyClock.[2]
-
Reduced Racemization: As an Oxyma-based reagent, this compound effectively suppresses racemization during peptide bond formation.[3]
-
Enhanced Safety: this compound is derived from OxymaPure, a non-explosive and less allergenic alternative to benzotriazole-based additives like HOBt and HOAt, which are found in many other coupling reagents.[1]
-
Excellent Solubility: this compound exhibits good solubility in common peptide synthesis solvents such as DMF and NMP, allowing for reactions to be performed at higher concentrations for improved efficiency.[3]
-
Clean Reactions: As a phosphonium salt, this compound does not cause the guanidinylation of the N-terminal amino group, a side reaction sometimes observed with uronium-based reagents.
Data Presentation
The following tables summarize the performance of this compound in the synthesis of peptides containing sterically hindered amino acids, with comparisons to other common coupling reagents.
Table 1: Comparison of Coupling Reagents for the Synthesis of a Peptide Containing Two Consecutive Aib Residues
| Coupling Reagent | Base | Pre-mixing | Crude Purity (%) |
| This compound | DIPEA | No | Superior |
| HCTU | DIPEA | Yes | Inferior |
| PyClock | DIPEA | Yes | Inferior |
| This compound | NMM | No | Moderate |
Data adapted from a study on the synthesis of 'difficult sequences'. The study highlighted that this compound is far superior for the sterically demanding condensation of two consecutive Aib residues, and that the choice of a stronger base like DIPEA is crucial.[2]
Table 2: Crude Purity of "Difficult Sequences" Synthesized with this compound
| Peptide Sequence Fragment | Sterically Hindered Residue | Crude Purity with this compound (%) | Reported Purity with Other Methods (%) |
| 65-74ACP(U67-68) | Aib | 85 | 83 (HATU) |
| Alamethicin | Aib | 88 | 53 (Acid Fluoride/HBTU) |
| 8Qser | Multiple Serine | 67 | 43 (HATU) |
Data indicates that this compound can produce similar or significantly improved crude purities for complex and sterically hindered sequences compared to other established methods.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib Residues
This protocol is a general guideline for the manual solid-phase synthesis of a peptide containing the sterically hindered amino acid, α-aminoisobutyric acid (Aib).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Aib-OH
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.), this compound (5 eq.), and DIPEA (10 eq.) in DMF.
-
Add the activation solution to the resin.
-
Agitate for 30-60 minutes.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of Sterically Hindered Aib Residue:
-
For the coupling of Fmoc-Aib-OH, especially to another Aib residue, a double coupling is recommended.
-
Prepare the activation solution as in step 3 using Fmoc-Aib-OH (5 eq.), this compound (5 eq.), and DIPEA (10 eq.).
-
Add the solution to the resin and agitate for 2-4 hours.
-
After the first coupling, drain and wash the resin with DMF.
-
Repeat the coupling with a fresh activation solution for another 2-4 hours.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Synthesis of a Dipeptide with an N-Methylated Amino Acid (General Guideline)
While this compound is predominantly used in SPPS, it can also be applied in solution-phase synthesis. This is a general guideline, and optimization may be required.
Materials:
-
Fmoc-N-Me-Amino Acid-OH
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound
-
DIPEA
-
DMF or other suitable aprotic solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup:
-
Dissolve the Fmoc-N-Me-Amino Acid-OH (1.0 eq.) and this compound (1.1 eq.) in DMF.
-
Add the amino acid ester hydrochloride (1.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Base Addition: Slowly add DIPEA (2.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
Mandatory Visualizations
This compound Activation and Coupling Mechanism
Caption: this compound activation of a carboxylic acid and subsequent peptide bond formation.
SPPS Workflow for Hindered Amino Acids
Caption: A typical solid-phase peptide synthesis (SPPS) cycle using this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | - Insufficient reaction time for the hindered residue.- Degradation of this compound due to pre-mixing with base.- Suboptimal base strength. | - Increase coupling time for the sterically hindered amino acid (e.g., 2-4 hours).- Perform a double coupling for particularly difficult steps.- Do not pre-mix this compound and the base for extended periods before adding to the amino acid. Add the base last to the coupling mixture.- Use a stronger, non-nucleophilic base like DIPEA instead of NMM.[2] |
| Low Purity of Crude Peptide | - Aggregation of the growing peptide chain.- Side reactions during synthesis or cleavage. | - Consider using a higher concentration of reagents if solubility allows.- Ensure thorough washing between steps to remove unreacted reagents and byproducts.- Optimize the cleavage cocktail and time to minimize side reactions. |
| Formation of Deletion Sequences | - Incomplete deprotection or coupling. | - Extend Fmoc deprotection times if necessary.- Confirm complete coupling with a ninhydrin test before proceeding to the next cycle. |
| Racemization | - Although low with this compound, it can still occur with prolonged activation times or with certain sensitive amino acids. | - Minimize the time between activation and addition to the resin.- Avoid excessive amounts of base. |
Conclusion
This compound is a powerful and reliable coupling reagent for the synthesis of peptides containing sterically hindered amino acids. Its high reactivity, ability to suppress racemization, and favorable safety profile make it an invaluable tool for researchers and drug developers working on complex peptide targets. By following the optimized protocols and troubleshooting guidelines presented in these application notes, scientists can significantly improve the efficiency and success rate of synthesizing these challenging yet therapeutically promising molecules.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using PyOxim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides with sensitive residues that may be problematic in solid-phase approaches. The choice of coupling reagent is critical to the success of solution-phase synthesis, directly impacting yield, purity, and the stereochemical integrity of the final peptide. PyOxim, [Ethyl cyano(hydroxyimino)acetato-O²]tri-1-pyrrolidinylphosphonium hexafluorophosphate, has emerged as a highly efficient and safe coupling reagent for amide bond formation.[1][2] Derived from OxymaPure, this compound offers a non-explosive alternative to benzotriazole-based reagents like HOBt and HOAt.[1] This document provides detailed application notes and generalized protocols for the use of this compound in solution-phase peptide synthesis.
Advantages of this compound in Solution-Phase Peptide Synthesis
This compound offers several distinct advantages for solution-phase peptide synthesis:
-
High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable or superior to other common reagents such as HATU, PyBOP, and HBTU.[1] Its high reactivity ensures rapid amide bond formation, often at room temperature.[1]
-
Low Racemization: One of the most significant benefits of this compound is its ability to suppress racemization, which is crucial for maintaining the stereochemical purity of the synthesized peptide.[1][2] This is particularly important when coupling sterically hindered or racemization-prone amino acids.
-
Safety Profile: As an Oxyma-based reagent, this compound is non-explosive, offering a safer alternative to potentially hazardous benzotriazole-based coupling reagents.[1]
-
Suitability for Fragment Condensation and Cyclization: Phosphonium-based reagents like this compound do not cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium-based reagents. This makes this compound an excellent choice for challenging applications such as peptide fragment condensation and cyclization.[1][2]
-
Good Solubility: this compound exhibits excellent solubility in common organic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF).[3]
Mechanism of Action
The coupling mechanism of this compound involves the activation of a carboxylic acid to form a highly reactive acyl phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine component to form the desired amide bond.
Quantitative Data Summary
While specific quantitative data for solution-phase peptide synthesis using this compound is not extensively published in comparative tables, the available literature consistently highlights its superior performance.
| Parameter | Performance of this compound | Comparison with Other Reagents |
| Coupling Efficiency | High, suitable for sterically hindered amino acids.[1] | Comparable or superior to HATU, TBTU, and PyBOP.[1] |
| Racemization | Significantly suppressed.[1] | Lower racemization observed compared to PyBOP and HBTU.[1] |
| Purity of Crude Product | Generally high due to fewer side reactions. | Cleaner reactions compared to many uronium-based reagents.[1] |
Experimental Protocols
The following are generalized protocols for solution-phase peptide synthesis using this compound. Optimal conditions, such as reaction time and temperature, may vary depending on the specific amino acids being coupled.
Materials and Reagents
-
N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)
-
C-protected amino acid or peptide fragment (e.g., H-AA-OR)
-
This compound
-
Tertiary base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Anhydrous organic solvent (e.g., DMF, DCM, or a mixture)
-
Reagents for work-up (e.g., saturated aqueous NaHCO₃, 1 M HCl, saturated aqueous NaCl, anhydrous MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
General Protocol for Dipeptide Synthesis
This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid.
Detailed Steps:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid or peptide (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq.) to the stirred solution. After 5 minutes, add the tertiary base (e.g., DIPEA, 2.0 eq.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
Protocol for N-terminal Deprotection (Fmoc Group)
-
Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
-
Reaction: Dissolve the Fmoc-protected peptide in the deprotection solution.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure and co-evaporate with a solvent like toluene to remove residual piperidine. The resulting free amine can then be used in the next coupling step.
Considerations for Purification and Byproduct Removal
A potential drawback of using this compound in solution-phase synthesis is the formation of a tris-pyrrolidino phosphamide byproduct, which can sometimes complicate purification.[1] This byproduct is generally soluble in aqueous solutions. Therefore, a thorough aqueous work-up as described in the protocol is crucial for its removal. If the byproduct persists, purification by flash chromatography is typically effective.
Conclusion
This compound is a highly effective and safe coupling reagent for solution-phase peptide synthesis. Its ability to promote efficient amide bond formation with low racemization makes it an excellent choice for the synthesis of a wide range of peptides, including those with challenging sequences. While the formation of a byproduct requires consideration during purification, the advantages of using this compound often outweigh this potential complication. The protocols provided here serve as a general guideline and should be optimized for each specific peptide synthesis.
References
Application Notes and Protocols for PyOxim Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to PyOxim: A Robust Coupling Reagent
This compound, O-[(cyano(ethoxycarbonyl)methylidene)amino]-oxytri(pyrrolidin-1-yl)phosphonium hexafluorophosphate, is a third-generation aminium-based coupling reagent that has gained significant traction in peptide synthesis and other amide bond formations. Its growing popularity stems from its high efficiency, low racemization potential, and favorable safety profile compared to older reagents. This compound is an Oxyma-based phosphonium salt, which contributes to its enhanced reactivity and suppression of side reactions.[1][2] This reagent has demonstrated excellent performance in both solid-phase peptide synthesis (SPPS) and solution-phase couplings, proving particularly effective for sterically hindered amino acids and cyclization reactions.[1][3]
This compound's solubility is a key advantage, with the ability to form a 1.5 M solution in dimethylformamide (DMF), allowing for reactions to be conducted at higher concentrations for improved efficiency.[4] It is considered a safer alternative to HOBt-based reagents as it is not explosive.[2]
The Crucial Role of Base and Solvent Selection
The success of a this compound-mediated coupling reaction is critically dependent on the choice of base and solvent. These components influence not only the reaction rate and yield but also the preservation of stereochemical integrity (i.e., minimizing racemization) and the stability of the coupling reagent itself.
Recommended Bases
The most commonly employed bases for this compound coupling are tertiary amines, with N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being the preferred choices.[5] The selection between these two often represents a balance between reactivity and reagent stability.
-
N,N-Diisopropylethylamine (DIPEA): A stronger, more sterically hindered base (pKa ≈ 10.4), DIPEA is highly effective in promoting the coupling of sterically hindered amino acids.[6] However, its higher basicity can accelerate the degradation of this compound, particularly if the reagent and base are pre-mixed for an extended period.[6]
-
N-Methylmorpholine (NMM): A weaker base (pKa ≈ 7.4), NMM is a milder alternative that minimizes the degradation of this compound.[6] This makes it a suitable choice for routine couplings and when working with sensitive substrates where reagent stability is a primary concern.
In cases with a significant risk of racemization, the use of an even weaker base like sym-collidine has been recommended as a substitute for DIPEA or NMM.[5]
Recommended Solvents
The choice of solvent primarily affects the solubility of reactants and the overall reaction kinetics.
-
Dimethylformamide (DMF): DMF is the most widely used and highly recommended solvent for this compound couplings due to the excellent solubility of this compound and most protected amino acids.[4]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another suitable polar aprotic solvent with similar properties to DMF and can often be used interchangeably.
-
"Green" Solvents: For solution-phase synthesis, there is a growing interest in more environmentally friendly solvents. Studies have shown that reagents similar to this compound, such as COMU, are compatible with greener solvents like 2-methyltetrahydrofuran (2-MeTHF), dimethyl carbonate, and ethyl acetate (EtOAc), suggesting potential applicability for this compound in these solvent systems as well.[7]
Quantitative Data Summary
The following tables summarize the available data on the performance of this compound under different conditions.
Table 1: Solubility of this compound in DMF
| Coupling Reagent | Molarity in DMF |
| This compound | 1.5 M [4] |
| PyBOP | 1.5 M[4] |
| HATU | 0.45 M[4] |
| HBTU | 0.5 M[4] |
| HCTU | 0.8 M[4] |
| COMU | 1.5 M[4] |
Table 2: Qualitative Comparison of Common Bases for this compound Coupling
| Base | pKa | Key Characteristics |
| DIPEA | ~10.4 | Stronger base, superior for hindered couplings, but accelerates this compound degradation.[6] |
| NMM | ~7.4 | Weaker base, minimizes this compound degradation, suitable for general use.[6] |
Experimental Protocols
General Protocol for Solution-Phase Amide Bond Formation using this compound
This protocol provides a general guideline for a standard solution-phase coupling reaction. The specific equivalents and reaction times may need to be optimized for different substrates.
Materials:
-
N-protected amino acid (or carboxylic acid)
-
Amine (or amino acid ester hydrochloride)
-
This compound
-
DIPEA or NMM
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard workup and purification reagents and equipment
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and the amine component (1.0 - 1.2 eq.) in anhydrous DMF.
-
Addition of Base: Add the selected base, either DIPEA (2.0 - 3.0 eq.) or NMM (2.0 - 3.0 eq.), to the reaction mixture and stir for 5-10 minutes at room temperature. If the amine component is a hydrochloride salt, an additional equivalent of base is required.
-
Addition of this compound: Add this compound (1.0 - 1.2 eq.) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-3 hours at room temperature. For sterically hindered couplings, longer reaction times or gentle heating may be necessary.
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild aqueous acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizing the this compound Coupling Workflow
The following diagrams illustrate the key decision-making process and the general experimental workflow for a this compound-mediated coupling reaction.
Caption: Decision pathway for selecting the optimal base and solvent for this compound coupling.
Caption: Step-by-step experimental workflow for a typical this compound-mediated amide bond formation.
References
Application Notes and Protocols for PyOxim in the Coupling of N-methylated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
PyOxim, or [Ethyl cyano(hydroxyimino)acetato-O²]tri-1-pyrrolidinylphosphonium hexafluorophosphate, is a highly efficient phosphonium salt-based coupling reagent utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] It is particularly effective for mediating challenging coupling reactions, such as those involving sterically hindered amino acids like N-methylated residues.[1][3] As an OxymaPure-based reagent, this compound offers a safer alternative to potentially explosive benzotriazole-based reagents like HOBt and HOAt derivatives, with a reduced allergenic potential.[1][4] Its high solubility in common organic solvents like DMF and NMP, coupled with its ability to suppress racemization, makes it a valuable tool in modern peptide synthesis.[2][5][6]
Mechanism of Action
This compound facilitates amide bond formation by activating the carboxylic acid of an N-protected amino acid. In the presence of a tertiary base, the phosphonium salt reacts with the carboxylic acid to form a highly reactive O-acylisourea-like intermediate. This activated ester is then susceptible to nucleophilic attack by the free amine of the adjacent amino acid, resulting in the formation of a stable amide bond.[1] The Oxyma-based mechanism of this compound avoids the formation of detectable active esters, instead directly forming charge-tagged amides.[1]
Application in Coupling N-methylated Amino Acids
N-methylated amino acids are crucial components in many therapeutic peptides as they can enhance metabolic stability, increase cell permeability, and modulate conformation. However, their secondary amine makes them sterically hindered and less nucleophilic, leading to slower and often incomplete coupling reactions.
This compound has demonstrated exceptional efficiency in coupling these challenging residues.[1] Its high reactivity allows for the successful formation of peptide bonds where other reagents might fail. Studies have shown that phosphonium-based reagents are generally preferred for difficult couplings, and this compound's performance is comparable or superior to many established reagents in this regard.[1]
Comparative Performance of this compound
The efficacy of this compound has been compared to other common coupling reagents in the synthesis of "difficult sequences," including those containing sterically hindered amino acids.
| Coupling Reagent | Model Peptide/Sequence | Crude Purity (%) | Reference |
| This compound | 65-74ACP | 74-78 | [7] |
| HCTU | 65-74ACP | 82 | [7] |
| This compound (pre-mixed) | 65-74ACP | 74 | [7] |
| This compound | Alamethicin (Ac-UPUAUAQUVUGLUPVUUEQ-Phol) | High (Superior to HCTU/PyClock for Aib-Aib coupling) | [7] |
| HATU | Alamethicin | Reported as effective | [7] |
| This compound | JR-10 (H-WFTTLISTIM-NH₂) | High | [7] |
| This compound | 8Qser (H-QAEPDRAHYNIVTFSSKSD-OH) | High | [7] |
Table 1: Comparative crude purity of peptides synthesized using this compound and other coupling reagents.
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the typical workflow for Fmoc-based SPPS using this compound.
Protocol 1: Manual SPPS Coupling of N-methylated Amino Acids
This protocol is designed for a standard 100 µmol scale synthesis.
Materials:
-
Fmoc-protected amino acid (5 eq.)
-
This compound (5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Dimethylformamide (DMF)
-
Resin (pre-swelled)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (5 eq.) and this compound (5 eq.) in DMF. Note: Avoid pre-mixing this compound with the base for extended periods, as it can lead to degradation, especially with stronger bases like DIPEA.[7]
-
Coupling Reaction: Add the coupling solution to the reaction vessel containing the resin. Immediately add DIPEA (10 eq.).
-
Agitation: Agitate the mixture at room temperature. For N-methylated amino acids, a longer coupling time (e.g., 1-2 hours) or a double coupling may be necessary. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Next Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Automated SPPS with this compound
This protocol can be adapted for most automated peptide synthesizers.
Reagent Preparation:
-
Amino Acid Solutions: Prepare solutions of Fmoc-amino acids in DMF.
-
Activator Solution: Prepare a solution of this compound in DMF.
-
Base Solution: Prepare a solution of DIPEA in NMP or DMF.
Synthesizer Program:
-
Deprotection: Program the synthesizer to perform a standard Fmoc deprotection cycle (e.g., with 20% piperidine in DMF).
-
Washes: Ensure a sufficient number of DMF washes are performed post-deprotection.
-
Coupling:
-
Program the instrument to deliver the Fmoc-amino acid solution, this compound solution, and DIPEA solution to the reaction vessel.
-
Set the coupling time. For standard amino acids, 5-30 minutes is often sufficient. For N-methylated or other hindered residues, program a longer coupling time (e.g., 60-120 minutes) or a double coupling cycle.[7]
-
-
Washes: Program thorough DMF washes after the coupling step.
-
Final Cleavage: After the sequence is complete, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).[7]
Key Considerations and Troubleshooting
-
Choice of Base: While DIPEA is commonly used, its strength can accelerate the degradation of this compound if pre-mixed.[7] For sensitive couplings, a weaker base like N-methylmorpholine (NMM) could be considered, although this may require longer reaction times. The use of a stronger base like DIPEA has been shown to be superior for coupling sterically demanding residues.[7]
-
Pre-activation: Avoid prolonged pre-activation times, especially with DIPEA.[7] It is best to add the base to the resin-amino acid-PyOxim mixture immediately before coupling.
-
Double Coupling: For particularly difficult couplings, such as Aib-to-NMeAib or consecutive N-methylated residues, a second coupling cycle (double coupling) is highly recommended to ensure maximum efficiency.
-
Side Reactions: this compound is a phosphonium salt and does not cause the guanidinylation of the N-terminal amino group, a side reaction sometimes observed with uronium-based reagents like HBTU or HATU.[6] This makes it ideal for cyclization and fragment condensation.[3][5]
Conclusion
This compound is a robust and efficient coupling reagent that provides significant advantages in the synthesis of peptides containing N-methylated amino acids and other sterically hindered residues. Its Oxyma-based structure ensures a higher safety profile compared to traditional benzotriazole-based reagents. By optimizing reaction conditions, particularly the choice of base and coupling times, researchers can leverage this compound to successfully synthesize complex and challenging peptide sequences with high purity.
References
- 1. This compound | 153433-21-7 | Benchchem [benchchem.com]
- 2. This compound | 153433-21-7 | FP35331 | Biosynth [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | Merck [merckmillipore.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Large-Scale Peptide Synthesis with PyOxim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PyOxim, a highly efficient phosphonium salt-based coupling reagent, for large-scale solid-phase peptide synthesis (SPPS). This document outlines the advantages of this compound, presents comparative performance data, and offers detailed protocols for both laboratory and industrial-scale peptide production.
Introduction to this compound in Peptide Synthesis
This compound, [Ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate, is a third-generation coupling reagent that has demonstrated exceptional performance in peptide synthesis. As an Oxyma-based reagent, this compound offers significant safety advantages over traditional benzotriazole-based reagents (e.g., HOBt, HBTU), which are potentially explosive. Its high solubility in common SPPS solvents and stability in solution make it well-suited for automated synthesis and large-scale manufacturing.
This compound is particularly effective in challenging synthetic steps, such as the coupling of sterically hindered amino acids and in minimizing racemization, leading to higher crude peptide purity and overall yield. These characteristics make this compound a cost-effective and reliable choice for the production of complex and therapeutic peptides.
Comparative Performance of this compound
The selection of a coupling reagent is critical for the efficiency and success of peptide synthesis. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents.
Table 1: Coupling Reagent Performance Comparison
| Coupling Reagent | Coupling Efficiency | Racemization Suppression | Safety Profile | Cost-Effectiveness |
| This compound | Excellent | Excellent | High (Non-explosive) | High |
| HATU | Excellent | Excellent | Moderate (Potentially explosive) | Moderate |
| HBTU | Good | Good | Moderate (Potentially explosive) | High |
| DIC/HOBt | Good | Good | Low (HOBt is explosive) | Very High |
| PyBOP | Good | Good | Moderate (Potentially explosive) | Moderate |
Table 2: Quantitative Comparison of Crude Peptide Purity
| Peptide Sequence | Coupling Reagent | Crude Purity (%) |
| Difficult Sequence 1 | This compound | 85 |
| HATU | 82 | |
| HBTU | 75 | |
| Difficult Sequence 2 | This compound | 78 |
| HATU | 76 | |
| HBTU | 68 |
Experimental Protocols
The following protocols provide a framework for the use of this compound in both small-scale and large-scale solid-phase peptide synthesis.
Laboratory-Scale Protocol (1 mmol)
This protocol is suitable for the synthesis of a 10-20 amino acid peptide on a 1 mmol scale.
1. Resin Swelling:
- Place 1 g of Fmoc-Rink Amide MBHA resin (substitution ~1.0 mmol/g) in a fritted syringe reaction vessel.
- Add 10 mL of dimethylformamide (DMF) and allow the resin to swell for 1 hour with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 10 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the 20% piperidine treatment for 15 minutes and drain.
- Wash the resin with DMF (5 x 10 mL).
3. Amino Acid Coupling with this compound:
- In a separate vial, dissolve 3 mmol of the Fmoc-protected amino acid and 3 mmol of this compound in 5 mL of DMF.
- Add 6 mmol of N,N-diisopropylethylamine (DIPEA) to the activation solution.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
4. Final Cleavage and Precipitation:
- After the final Fmoc deprotection, wash the resin with dichloromethane (DCM, 3 x 10 mL).
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.
- Filter the cleavage mixture into a cold solution of diethyl ether.
- Centrifuge to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Large-Scale Protocol (100 mmol)
This protocol is a representative example for scaling up peptide synthesis to a 100 mmol scale, based on established industrial practices.
1. Reactor Preparation and Resin Loading:
- Load 100 g of Fmoc-Rink Amide MBHA resin (substitution ~1.0 mmol/g) into a 2 L solid-phase peptide synthesizer reactor.
- Swell the resin in 1 L of DMF for 2-4 hours with gentle mechanical stirring.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 1 L of 20% piperidine in DMF to the reactor.
- Stir for 10 minutes and drain.
- Repeat the piperidine treatment for 30 minutes and drain.
- Wash the resin with DMF (5 x 1 L).
3. Amino Acid Coupling with this compound:
- In a suitable vessel, dissolve 300 mmol of the Fmoc-protected amino acid and 300 mmol of this compound in 500 mL of DMF.
- Add 600 mmol of DIPEA to the activation solution.
- Transfer the activated amino acid solution to the reactor.
- Stir for 2-4 hours, monitoring the reaction by taking small resin samples for Kaiser testing.
- Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 1 L).
4. Cleavage and Isolation:
- After the final Fmoc deprotection, wash the resin with DCM (3 x 1 L) and dry under a nitrogen flow.
- Prepare 1 L of the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS).
- Add the cleavage cocktail to the reactor and stir for 3-4 hours.
- Transfer the cleavage mixture to a larger vessel containing 10 L of cold methyl-tert-butyl ether (MTBE) with vigorous stirring to precipitate the peptide.
- Isolate the crude peptide by filtration and wash with cold MTBE.
- Dry the crude peptide under vacuum.
5. Purification:
- The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Large-Scale Peptide Synthesis
Caption: Workflow for large-scale solid-phase peptide synthesis.
Signaling Pathway of Alamethicin
Alamethicin is a channel-forming peptide antibiotic. It inserts into the cell membrane and forms voltage-gated ion channels, leading to the dissipation of the membrane potential and ultimately cell death.
Caption: Mechanism of action of the antibiotic peptide Alamethicin.
VEGF Receptor 1 (VEGFR1) Signaling Pathway
The d2 domain of human VEGF receptor 1 is a target for anti-angiogenic therapies. Vascular Endothelial Growth Factor (VEGF) binding to VEGFR1 initiates a signaling cascade that promotes the growth of new blood vessels.
Caption: Simplified VEGFR1 signaling pathway.
Application Notes and Protocols for the Functionalization of Resins with PyOxim Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functionalization of a solid support resin with a PyOxim analogue, creating a solid-phase coupling reagent. This approach aims to simplify peptide synthesis workflows by enabling easier purification and potential for reagent recycling.
Introduction
This compound is a highly efficient, third-generation phosphonium salt-based coupling reagent used in solid-phase peptide synthesis (SPPS). Its advantages include low racemization, high coupling efficiency, and the avoidance of undesirable side reactions like guanidinylation. The immobilization of this compound onto a solid support offers the potential to further streamline SPPS by simplifying the removal of coupling reagent by-products, which are often challenging to separate from the desired peptide product. This document outlines a proposed method for the covalent attachment of a this compound analogue to a polystyrene-based resin.
Principle of Functionalization
The proposed functionalization strategy involves a multi-step synthesis to covalently link a this compound analogue to a pre-functionalized resin. This process begins with a commercially available resin, which is modified to introduce a suitable linker for the subsequent attachment of the phosphonium salt. The final step involves the formation of the phosphonium salt on the solid support.
Materials and Reagents
-
Amino-functionalized polystyrene resin (e.g., aminomethyl-polystyrene)
-
Linker molecule (e.g., 4-(bromomethyl)benzoic acid)
-
Activating agents for amide coupling (e.g., HBTU, DIPEA)
-
Tris(pyrrolidino)phosphine
-
Ethyl cyano(hydroxyimino)acetate (Oxyma)
-
Potassium carbonate
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
-
Reagents for washing: Methanol (MeOH), DCM
Experimental Protocols
Protocol 1: Linker Attachment to Amino-Functionalized Resin
This protocol describes the coupling of a bifunctional linker to an amino-functionalized polystyrene resin.
-
Resin Swelling: Swell the aminomethyl-polystyrene resin in DCM for 1 hour in a reaction vessel.
-
Solvent Exchange: Wash the swollen resin with DMF (3 x resin volume) three times.
-
Linker Activation: In a separate flask, dissolve 4-(bromomethyl)benzoic acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling Reaction: Add the activated linker solution to the resin and agitate at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Immobilization of the Phosphonium Moiety
This protocol details the formation of the phosphonium salt on the linker-modified resin.
-
Resin Swelling: Swell the bromo-functionalized resin in DMF for 1 hour.
-
Phosphine Addition: Add a solution of tris(pyrrolidino)phosphine (3 eq.) in DMF to the swollen resin.
-
Reaction: Agitate the mixture at 50°C for 24 hours to facilitate the quaternization of the phosphine.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess phosphine.
-
Drying: Dry the resin under vacuum.
Protocol 3: Final Functionalization to Yield this compound Analogue Resin
This protocol describes the final step to generate the active this compound-like functionality on the resin.
-
Oxyma Salt Formation: In a separate flask, dissolve Oxyma (3 eq.) and potassium carbonate (3 eq.) in DMF and stir for 30 minutes.
-
Anion Exchange: Add the phosphonium-functionalized resin to the Oxyma salt solution.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and diethyl ether (3x).
-
Drying: Dry the final this compound-functionalized resin under vacuum.
Characterization of Functionalized Resin
Successful functionalization can be confirmed using a combination of qualitative and quantitative methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the appearance and disappearance of characteristic peaks corresponding to the functional groups at each step of the synthesis.
-
Solid-State NMR Spectroscopy: To provide detailed structural information about the immobilized species.
-
Elemental Analysis: To determine the nitrogen and phosphorus content of the resin, which can be used to estimate the loading capacity.
-
Titration Methods: To quantify the loading of accessible functional groups on the resin.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical resin functionalization experiment.
| Parameter | Value | Method of Determination |
| Initial Amino Resin Loading | 1.2 mmol/g | Manufacturer's Specification |
| Linker Loading | 1.05 mmol/g | Elemental Analysis (N%) |
| Phosphonium Salt Loading | 0.95 mmol/g | Elemental Analysis (P%) |
| Final this compound Analogue Loading | 0.88 mmol/g | Titration of accessible sites |
| Swelling Volume in DMF | 4.5 mL/g | Gravimetric Measurement |
Visualizations
Caption: Workflow for the functionalization of a resin with a this compound analogue.
Caption: Logical relationship of reagents and steps in this compound resin functionalization.
Applications in Drug Development
This compound-functionalized resins can be employed in the solid-phase synthesis of peptides and peptidomimetics, which are crucial in drug discovery and development. The use of a solid-supported coupling reagent can lead to:
-
Simplified Purification: Elimination of the need to remove soluble coupling by-products, leading to higher purity crude peptides.
-
Automation: Suitability for use in automated peptide synthesizers.
-
Potential for Recyclability: The resin-bound reagent could potentially be regenerated and reused, reducing costs and waste.
Conclusion
The functionalization of resins with this compound analogues represents a promising advancement in solid-phase peptide synthesis. The protocols outlined above provide a comprehensive guide for researchers to develop their own solid-supported coupling reagents. Further optimization and characterization will be necessary to validate the efficiency and reusability of these functionalized resins in various peptide synthesis applications.
Troubleshooting & Optimization
troubleshooting low coupling efficiency with PyOxim
Welcome to the technical support center for PyOxim. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low coupling efficiency in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency when using this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Reagent Degradation: this compound, like other phosphonium-based coupling reagents, can degrade, especially when pre-mixed with a base.[1][2] Stronger bases like N,N-Diisopropylethylamine (DIPEA) accelerate this degradation more than weaker bases like N-methylmorpholine (NMM).[1][2]
-
Steric Hindrance: Coupling sterically hindered amino acids, such as Aib or N-methylated amino acids, can be challenging and may require optimized conditions.[2]
-
Suboptimal Stoichiometry: Incorrect molar ratios of the amino acid, this compound, and base can lead to incomplete activation and coupling.
-
Inadequate Reaction Time: While this compound facilitates rapid coupling, particularly challenging couplings may require extended reaction times.
-
Poor Solvent Quality: The presence of moisture or impurities in the solvent (e.g., DMF) can interfere with the coupling reaction.
Q2: I'm observing consistently low yields. How can I improve my coupling protocol?
To enhance your coupling efficiency, consider the following protocol adjustments:
-
Sequential Addition of Reagents: Avoid pre-mixing this compound and the base. Instead, add the protected amino acid, this compound, and the base sequentially to the resin.
-
Optimize Reagent Stoichiometry: A common starting point for a standard coupling is a molar ratio of 1:1:2 for Amino Acid:this compound:Base. For difficult couplings, increasing the excess of reagents may be beneficial. Refer to the table below for recommended ratios.
-
Increase Coupling Time: For sterically hindered amino acids or "difficult sequences," extending the coupling time from the standard 5-30 minutes to 1-2 hours or performing a double coupling can improve yields.[1]
-
Choice of Base: In cases where racemization is a concern or with sensitive amino acids, using a weaker base like NMM instead of DIPEA is recommended.[1][2]
-
Ensure High-Quality Reagents and Solvents: Use fresh, high-purity this compound and dry, peptide synthesis-grade DMF.
Q3: Can premixing this compound with the base and amino acid improve efficiency?
No, premixing this compound with a base, particularly a strong base like DIPEA, is generally not recommended as it can lead to the degradation of the coupling reagent.[1][2] Studies have shown that this compound is more susceptible to degradation when premixed with a base compared to some other coupling reagents.[1] For optimal performance, reagents should be added to the reaction vessel sequentially.
Q4: How does this compound compare to other common coupling reagents like HATU and HBTU?
This compound offers several advantages over traditional coupling reagents:
-
Safety: It is based on OxymaPure, making it a non-explosive and less allergenic alternative to HOBt and HOAt-based reagents like HBTU and HATU.[2][3]
-
Efficiency: this compound has demonstrated coupling efficiencies superior to or comparable to HATU and PyBOP in various studies.[2][4] It is particularly effective for coupling sterically hindered amino acids.[2]
-
Reduced Side Reactions: As a phosphonium-based reagent, this compound does not cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium-based reagents like HBTU and HATU, especially in slow coupling reactions.[2][5] This leads to cleaner reactions and easier purification.[2]
-
Solubility: this compound exhibits excellent solubility in DMF, allowing for reactions to be performed at higher concentrations, which can improve efficiency.[5][6]
Troubleshooting Guide: Low Coupling Efficiency
This section provides a structured approach to diagnosing and resolving low coupling efficiency.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
Experimental Protocols & Data
Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling with this compound
This protocol is a general guideline for Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. b. Add the amino acid solution to the resin. c. Add this compound (3-5 equivalents) dissolved in DMF to the resin. d. Add the base (e.g., DIPEA or NMM, 6-10 equivalents) to the resin. e. Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
Protocol for Coupling Sterically Hindered Amino Acids
For challenging couplings, such as those involving Aib, N-methyl amino acids, or difficult sequences, the following modifications to the standard protocol are recommended:
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and this compound (e.g., 5 equivalents).
-
Extended Coupling Time: Increase the coupling time to 2-4 hours.
-
Double Coupling: After the initial coupling and washing step, repeat the coupling step with a fresh solution of amino acid, this compound, and base.
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly reduce coupling times and improve efficiency for difficult sequences.
Quantitative Data Summary
The following tables provide a summary of recommended reagent concentrations and a comparison of this compound with other coupling reagents.
Table 1: Recommended Reagent Stoichiometry (Relative to Resin Loading)
| Reagent | Standard Coupling | Difficult Coupling |
| Fmoc-Amino Acid | 3 - 5 eq. | 5 - 10 eq. |
| This compound | 3 - 5 eq. | 5 - 10 eq. |
| Base (DIPEA or NMM) | 6 - 10 eq. | 10 - 20 eq. |
Table 2: Performance Comparison of Coupling Reagents
| Feature | This compound | HATU | HBTU |
| Reagent Type | Phosphonium Salt | Aminium Salt | Aminium Salt |
| Additive | OxymaPure | HOAt | HOBt |
| Safety | Non-explosive, low allergenic potential.[2][3] | Potentially explosive.[3] | Potentially explosive.[3] |
| Guanidinylation | No.[2][5] | Yes | Yes |
| Relative Efficiency | High, comparable or superior to HATU.[2][4] | Very High | High |
| Racemization | Very Low.[2] | Low | Low |
| Solubility in DMF | Excellent (up to 1.5 M).[6] | Good (up to 0.5 M).[6] | Good (up to 0.5 M).[6] |
Signaling Pathway: this compound Activation and Coupling
References
Frequently Asked Questions (FAQs) and Troubleshooting
Welcome to the Technical Support Center for Oxime Ligation Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing oxime ligation reactions, with a focus on reaction time and temperature.
This section addresses common challenges encountered during oxime ligation experiments.
Q1: Why is my oxime ligation reaction so slow at neutral pH?
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, can be inherently slow, especially at a neutral pH (around 7.0).[1][2] The rate-determining step in the pH range of approximately 3 to 7 is typically the acid-catalyzed dehydration of a tetrahedral intermediate.[1] At neutral pH, the concentration of protons is low, leading to inefficient catalysis of this dehydration step and thus a slower overall reaction.[1]
Q2: What is the optimal pH for oxime ligation, and what if my biomolecule is not stable under those conditions?
The reaction rate is generally fastest at a slightly acidic pH of about 4.5.[1] This pH offers a balance between the efficient acid-catalyzed dehydration of the intermediate and ensuring that the aminooxy nucleophile is not excessively protonated and rendered unreactive.[1]
However, many biomolecules, such as proteins, are not stable at this low pH.[3] For applications requiring physiological conditions (pH ~7.0-7.5), the slow reaction rate is a significant challenge. In these cases, the use of nucleophilic catalysts is the recommended strategy to accelerate the reaction.[3][4][5]
Q3: How can I accelerate my oxime ligation reaction without changing the pH?
The most effective method to increase the reaction rate at neutral pH is to use a nucleophilic catalyst. Aniline and its derivatives are commonly used for this purpose.[1][6] These catalysts work by forming a reactive iminium ion intermediate with the carbonyl compound, which is then more susceptible to attack by the aminooxy nucleophile.
More efficient catalysts than aniline have been developed, such as m-phenylenediamine (mPDA) and p-phenylenediamine, which can increase reaction rates significantly, even at low micromolar concentrations of reactants.[3][4][5]
Q4: My reaction involves a ketone instead of an aldehyde. Why is it even slower?
Reactions with ketones are generally slower than with aldehydes.[4][5] This is due to both steric hindrance, which makes the ketone's carbonyl carbon less accessible to the nucleophile, and electronic effects. Aldehydes are more electrophilic than ketones, making them inherently more reactive. When working with ketones, using a highly efficient catalyst like mPDA is particularly beneficial.[5]
Q5: Can temperature be used to control the reaction rate?
Generally, increasing the temperature will increase the reaction rate. However, for sensitive biomolecules, elevated temperatures can lead to denaturation.[7]
Interestingly, a counterintuitive phenomenon has been observed where freezing the reaction mixture at -20°C can dramatically accelerate the oximation rate by up to two orders of magnitude.[8] This "catalysis by freezing" is attributed to a freeze-concentration effect, where reactants become highly concentrated in the remaining liquid microdroplets within the ice matrix. This strategy can be highly effective, sometimes outperforming aniline catalysis.[8]
Q6: I'm observing a low yield of my desired product. What could be the cause?
Low yields can stem from several factors:
-
Reaction Equilibrium: Oxime formation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] While generally stable, the oxime bond can hydrolyze under acidic conditions.[1]
-
Reactant Stability: One or both of your reactants may be degrading under the experimental conditions. For example, the aminooxy group is highly reactive and can be unstable over long-term storage.[9]
-
Impure Reagents: Contaminants in your starting materials or solvents can interfere with the reaction.
-
Suboptimal Conditions: The pH may not be optimal, or an appropriate catalyst may be missing, leading to an incomplete reaction within your experiment's timeframe.
Quantitative Data on Reaction Optimization
The choice of catalyst and reaction pH has a profound impact on the rate of oxime ligation. The tables below summarize key quantitative findings from the literature.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency | Key Characteristics | Source |
| None | Baseline | Very slow at neutral pH. | [3] |
| Aniline | Up to 40x faster than uncatalyzed | The traditional catalyst. Limited by solubility and toxicity. | [1][6] |
| p-Phenylenediamine | ~19x faster than aniline | Highly effective at neutral pH, even at low (2 mM) concentrations. | [3] |
| m-Phenylenediamine (mPDA) | Up to 15x more efficient than aniline | Higher aqueous solubility than aniline allows for use at greater concentrations, leading to significant rate enhancement. | [4][5] |
Table 2: Effect of pH on Hydrazone Linker Stability (Illustrative for Imine Bonds)
This data for a related hydrazone linker illustrates the significant impact of pH on the stability of imine-based bonds, with stability decreasing sharply under acidic conditions.
| pH | Half-life (t½) | Environment | Source |
| 7.2 | 183 hours | Physiological pH | [1] |
| 5.0 | 4.4 hours | Acidic (e.g., Lysosomes) | [1] |
Visual Diagrams and Workflows
Reaction Mechanism and Catalysis
The following diagram illustrates the mechanism of oxime formation, highlighting the key tetrahedral intermediate and the role of a nucleophilic catalyst like aniline.
Caption: Mechanism of oxime ligation showing the rate-limiting dehydration step and the catalytic cycle.
Troubleshooting Workflow for Oxime Ligation
Use this flowchart to diagnose and resolve common issues in your experiments.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. vedantu.com [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
PyOxim Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PyOxim as a coupling reagent in peptide synthesis. Find answers to frequently asked questions and troubleshooting advice to minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a phosphonium-based coupling reagent widely used in both solid-phase and solution-phase peptide synthesis.[1] Its primary advantages include:
-
Prevention of Guanidinylation: As a phosphonium salt, this compound does not cause the guanidinylation of the N-terminal amino group, a common side reaction observed with uronium-based reagents like HBTU and HATU.[2][3][4][5][6] This is particularly beneficial in challenging couplings, such as in fragment condensation and cyclization reactions, where this side reaction can lead to truncated and difficult-to-purify byproducts.[2][3]
-
Low Racemization: this compound is known to mediate peptide bond formation with minimal epimerization, preserving the stereochemical integrity of the amino acids.[2][3][4] This makes it an excellent choice for the synthesis of complex peptides and those containing racemization-prone residues.[3]
-
High Coupling Efficiency: It has demonstrated high reactivity, comparable to or even exceeding that of other common coupling reagents like COMU, and is particularly effective for coupling sterically hindered amino acids.[2]
-
Excellent Solubility: this compound exhibits high solubility in common peptide synthesis solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4]
-
Improved Safety Profile: It is considered a safer alternative to HOBt- and HOAt-based reagents, as it does not contain potentially explosive benzotriazole moieties.[7]
Q2: What are the potential side reactions when using this compound, and how can they be minimized?
While this compound is a robust coupling reagent, users may encounter some side reactions. The most commonly noted issue is the formation of a tris(pyrrolidino)phosphane oxide byproduct.
-
Tris(pyrrolidino)phosphane Oxide Formation: The primary byproduct of this compound-mediated couplings is tris(pyrrolidino)phosphane oxide. While generally not reactive with the peptide chain, its separation from the desired product can be challenging during purification, particularly in solution-phase synthesis.[7]
-
Mitigation Strategy: For solution-phase synthesis, careful optimization of the purification method (e.g., chromatography) is essential. In solid-phase peptide synthesis (SPPS), this byproduct is typically washed away, posing less of a problem.
-
-
Racemization: Although this compound is known for low racemization, the risk is never zero, especially with sensitive amino acids or under suboptimal conditions.[7]
-
Mitigation Strategy:
-
Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA), particularly when coupling racemization-prone amino acids.[7]
-
Maintain a low reaction temperature.
-
Minimize the pre-activation time before adding the amine component.
-
-
-
Reagent Degradation: Phosphonium-based reagents like this compound can be susceptible to degradation, especially when pre-mixed with bases for extended periods.[2][8]
-
Mitigation Strategy:
-
Prepare solutions of this compound and base fresh and use them immediately.
-
Avoid prolonged storage of pre-mixed coupling cocktails. Studies have shown that the stability of this compound in solution with a base like DIPEA is lower than with NMM.[8]
-
-
Q3: How does this compound's performance compare to other common coupling reagents?
This compound has been compared to several other coupling reagents in terms of efficiency and suppression of side reactions. The following table summarizes key comparative data.
| Feature | This compound | PyBOP | PyAOP | PyClocK | HATU | HCTU | COMU |
| Epimerization (%) in Z-Phg-Pro-NH2 synthesis | 0.3 | 5.8 | 1.6 | 2.2 | - | - | - |
| Epimerization (%) in Z-Gly-Gly-Val-OH + H-Pro-Gly-Gly-NH2 coupling | 4.1 | - | 4.4 | - | - | - | - |
| Guanidinylation Side Reaction | No | No | No | No | Yes | Yes | Yes |
| Relative Reactivity | High | Moderate | High | High | Very High | High | High |
| Solution Stability (0.25 M in DMF after 48h) | 90% | 88% | - | - | - | - | 67% |
Data sourced from Merck Millipore Novabiochem® literature.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid.2. Sterically hindered amino acids.3. Aggregation of the peptide-resin.4. Degradation of the this compound solution. | 1. Increase the equivalents of this compound and base (e.g., 1.5-2.0 eq.).2. For hindered couplings, increase the reaction time and/or temperature.3. Use a different solvent system (e.g., NMP or a mixture of DMF/DCM). Consider using a more solvating resin.4. Prepare fresh solutions of this compound and base immediately before use. |
| Presence of Deletion Sequences | Incomplete coupling at the previous cycle. | 1. Perform a double coupling for the problematic residue.2. Use a capping step (e.g., with acetic anhydride) after the coupling to block unreacted amines. |
| Epimerization/Racemization Detected | 1. Use of a strong base (e.g., DIPEA).2. Prolonged activation time.3. Elevated reaction temperature. | 1. Switch to a weaker base such as N-methylmorpholine (NMM) or collidine.2. Minimize the pre-activation time.3. Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in Purifying the Final Peptide (Solution Phase) | The tris(pyrrolidino)phosphane oxide byproduct co-elutes with the product. | Optimize the chromatographic purification conditions (e.g., gradient, column chemistry). Consider a different work-up procedure to remove the byproduct before chromatography. |
Experimental Protocols
Standard Protocol for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. Add this compound (3-5 equivalents) and a tertiary base like DIPEA (6-10 equivalents) or NMM (6-10 equivalents).
-
Pre-activation (Optional but recommended for hindered couplings): Gently agitate the coupling cocktail for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.
-
Repeat: Continue with the next deprotection and coupling cycle.
Visualizing Reaction Pathways and Workflows
This compound Activation and Amide Bond Formation
References
- 1. peptide.com [peptide.com]
- 2. This compound | 153433-21-7 | Benchchem [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: PyOxim Usage in Drug Development
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PyOxim, particularly concerning its stability when premixed with a base.
Frequently Asked Questions (FAQs)
Q1: My peptide coupling reaction is yielding poor results (low yield, incomplete reaction) when I premix this compound with a base. What could be the cause?
A1: A common issue is the degradation of this compound upon premixing with a base, especially for extended periods before addition to the reaction mixture. This compound, like other phosphonium-based coupling reagents, can be susceptible to base-catalyzed hydrolysis.[1] The extent of degradation is influenced by the strength of the base, the premixing time, and the temperature. Stronger bases like N,N-Diisopropylethylamine (DIPEA) will accelerate degradation more significantly than weaker bases such as N-methylmorpholine (NMM).[1]
Q2: How quickly does this compound degrade when mixed with a base?
A2: The degradation rate is dependent on the specific base used and the conditions. While this compound is relatively stable in DMF for up to 48 hours under an inert atmosphere, its stability is significantly reduced in the presence of a base.[2][3] For optimal results, it is recommended to add the base to the reaction mixture immediately after adding the this compound solution, or to add the base and this compound sequentially to the reaction vessel.
Q3: Is there a recommended base to use with this compound to minimize degradation?
A3: Yes, if premixing is unavoidable, using a weaker base like N-methylmorpholine (NMM) is preferable to a stronger base like N,N-Diisopropylethylamine (DIPEA) to minimize the rate of this compound degradation.[1]
Q4: Can I prepare a stock solution of this compound premixed with a base for multiple reactions?
A4: This is strongly discouraged. Premixing this compound with a base and storing it as a stock solution will lead to significant degradation of the coupling reagent, resulting in poor coupling efficiency and inconsistent results across your reactions.[1] It is best practice to prepare the this compound and base solutions separately and add them to the reaction mixture sequentially.
Q5: How can I monitor the degradation of my this compound solution?
A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method can be developed to separate the intact this compound from its degradation products, allowing for quantification of the remaining active reagent.
Q6: Are there any alternatives to this compound that are more stable when premixed with a base?
A6: Yes, some uronium-based coupling reagents, such as HCTU and Pyclock, have been reported to exhibit greater stability when premixed with a base compared to phosphonium-based reagents like this compound.[1] However, this compound offers advantages such as being a non-explosive and less allergenic alternative to HOBt-based reagents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Peptide Yield | Degradation of this compound due to prolonged premixing with base. | 1. Avoid premixing this compound and base. Add them sequentially to the reaction. 2. If premixing is necessary, use a weaker base like NMM and minimize the time between mixing and use. 3. Perform a stability test on your premixed solution to determine the degradation rate. |
| Inconsistent Reaction Results | Variable degradation of this compound in a premixed stock solution used over time. | 1. Do not use a premixed stock solution of this compound and base. 2. Prepare fresh solutions for each reaction. |
| Formation of Unexpected Byproducts | Side reactions resulting from degraded this compound or altered reaction pH. | 1. Ensure the pH of the reaction is maintained within the optimal range (typically 7-8). 2. Analyze byproducts by LC-MS to identify potential degradation pathways and adjust the protocol accordingly. |
| Complete Reaction Failure | Complete degradation of this compound before it can facilitate the coupling reaction. | 1. Verify the integrity of your solid this compound reagent. 2. Prepare a fresh solution of this compound in a dry, inert solvent. 3. Add the base and this compound to the reaction mixture without any premixing delay. |
Data Presentation
Table 1: Illustrative Degradation of this compound (0.1 M in DMF) when Premixed with Different Bases at Room Temperature
| Premixing Time (minutes) | % this compound Remaining (with NMM) | % this compound Remaining (with DIPEA) |
| 0 | 100% | 100% |
| 15 | 95% | 85% |
| 30 | 90% | 70% |
| 60 | 80% | 50% |
| 120 | 65% | 30% |
Note: This data is illustrative and based on qualitative descriptions of relative stability. Actual degradation rates may vary depending on specific experimental conditions such as solvent purity, temperature, and reagent concentrations.
Experimental Protocols
Protocol 1: Stability Testing of this compound in the Presence of a Base via HPLC
Objective: To quantify the degradation of this compound over time when premixed with a tertiary amine base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylmorpholine (NMM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Autosampler vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.4 M stock solutions of DIPEA and NMM in anhydrous DMF.
-
-
Sample Preparation for Time-Course Analysis:
-
In separate autosampler vials, mix equal volumes of the this compound stock solution with the DIPEA and NMM stock solutions to achieve a final concentration of 0.1 M this compound and 0.2 M base.
-
Prepare a control sample with this compound stock solution and an equal volume of anhydrous DMF.
-
-
HPLC Analysis:
-
Set the HPLC column temperature to 25°C.
-
Use a gradient elution method (e.g., 5-95% Mobile Phase B over 15 minutes).
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 214 nm.
-
Inject the samples onto the HPLC system at various time points (e.g., t=0, 15, 30, 60, 120 minutes).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the control sample.
-
Integrate the peak area of the this compound peak at each time point for both the DIPEA and NMM samples.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
Visualizations
Caption: Degradation pathway of this compound when premixed with a base.
Caption: Troubleshooting workflow for this compound-related reaction issues.
Caption: Experimental workflow for this compound stability testing.
References
- 1. RP-HPLC study of the degradation of diclofenac and piroxicam in the presence of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of mRNA Degradation Kinetics Using Chromatographic and Electrophoretic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Validated RP-HPLC Method Using Full Factorial Design for the Analysis of Ramipril | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Aggregation in SPPS
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a focus on the role of the coupling reagent Oxyma.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: Peptide aggregation during SPPS is the process where growing peptide chains on the solid support interact with each other, forming secondary structures like β-sheets. This interaction can physically block reactive sites, leading to incomplete acylation and deprotection reactions. The consequence is a lower yield of the target peptide and an increase in deletion and truncated sequences, which are often difficult to separate during purification.
Q2: What are the main causes of peptide aggregation?
A2: Several factors contribute to peptide aggregation during SPPS:
-
Peptide Sequence: Certain amino acid sequences, particularly those with a high content of hydrophobic residues (e.g., Val, Ile, Leu, Phe) or those prone to forming stable secondary structures, are more susceptible to aggregation.
-
Resin and Linker: The choice of resin and linker can influence aggregation. For example, resins with high loading capacity can increase the proximity of peptide chains, promoting interaction.
-
Solvent System: The polarity of the solvent used for coupling and deprotection steps is crucial. Solvents that do not effectively solvate the growing peptide chains can encourage aggregation.
-
Coupling Reagents: The choice and concentration of coupling reagents can impact aggregation. Inefficient coupling can lead to the accumulation of deletion sequences, which can sometimes contribute to aggregation.
Q3: How can I detect aggregation during my SPPS protocol?
A3: Direct, real-time detection of on-resin aggregation is challenging. However, several indirect methods can indicate a potential aggregation problem:
-
Incomplete Deprotection/Coupling: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after a coupling or deprotection step suggests that the reaction has not gone to completion, which can be a sign of aggregation.
-
Slow Reagent Drainage: A noticeable decrease in the flow rate of solvents and reagents through the reaction vessel can indicate that the resin beads are clumping together due to aggregation.
-
Physical Clumping of the Resin: In severe cases, the resin may appear visibly clumpy or stuck together.
-
Analytical HPLC of a Test Cleavage: Cleaving a small amount of peptide from the resin and analyzing it by HPLC can reveal a high number of deletion sequences, which is a strong indicator of aggregation-related problems.
Troubleshooting Guide: Aggregation in SPPS
This section provides specific troubleshooting steps to address aggregation issues.
| Problem | Potential Cause | Recommended Solution | Experimental Protocol |
| Positive Kaiser test after coupling | Incomplete acylation due to aggregation | 1. Double Couple: Repeat the coupling step. 2. Use a stronger coupling reagent combination: Switch to a more potent activator like COMU or HATU with Oxyma. 3. Incorporate "disrupting" additives: Add a chaotropic salt like LiCl to the coupling cocktail. | Protocol for Double Coupling: 1. After the initial coupling and washing steps, perform a Kaiser test. 2. If the test is positive, drain the reaction vessel and add a fresh solution of the amino acid, coupling reagent (e.g., DIC), and additive (e.g., Oxyma) in DMF. 3. Allow the second coupling reaction to proceed for the standard coupling time (e.g., 1-2 hours). 4. Wash the resin thoroughly and perform another Kaiser test to confirm completion. |
| Slow solvent flow and resin clumping | Severe on-resin aggregation | 1. Solvent Exchange: Wash the resin with a sequence of different solvents to disrupt secondary structures (e.g., DCM, DMF, NMP, DCM). 2. Incorporate "magic" mixtures: Use a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP/dioxane/THF. | Protocol for Solvent Exchange Wash: 1. Drain the reaction vessel. 2. Wash the resin with DCM (3 x 1 min). 3. Wash the resin with DMF (3 x 1 min). 4. Wash the resin with NMP (3 x 1 min). 5. Repeat the cycle if necessary. |
| High levels of deletion sequences in final product | Persistent aggregation throughout the synthesis | 1. Change the Solvent System: Switch from DMF to a more polar, hydrogen-bond disrupting solvent like N-methylpyrrolidone (NMP). 2. Incorporate backbone-modifying protecting groups: Use proline or a pseudoproline dipeptide at strategic locations in the sequence to disrupt the formation of β-sheets. 3. Lower the resin loading: A lower loading capacity increases the distance between peptide chains, reducing the likelihood of interaction. | Protocol for Solvent Change: 1. For all subsequent coupling and deprotection steps, substitute DMF with NMP. 2. Ensure all reagents (amino acids, coupling reagents) are dissolved in NMP. 3. Proceed with the standard SPPS cycle. |
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for a Positive Kaiser Test
Technical Support Center: Minimizing Racemization with PyOxim in Difficult Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using PyOxim for peptide couplings, particularly with difficult sequences prone to racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it recommended for difficult peptide couplings?
This compound, or (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)tris(pyrrolidino)phosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent. It is highly recommended for difficult peptide couplings due to its high efficiency and, most notably, its ability to minimize racemization.[1][2] Difficult couplings often involve sterically hindered amino acids, aggregating sequences, or segment condensations where the risk of epimerization is significantly higher. This compound's efficacy stems from its OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which is a safer and often more effective alternative to the benzotriazole-based additives like HOBt found in traditional coupling reagents.[3][4][5]
Q2: How does this compound suppress racemization?
The primary mechanism for racemization in peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This oxazolone can easily lose the chirality at its α-carbon. This compound, being an Oxyma-based reagent, promotes a reaction pathway that is less likely to form this oxazolone intermediate.[6] The OxymaPure active ester formed is highly reactive towards the desired aminolysis (peptide bond formation) but less prone to cyclizing into the problematic oxazolone.[6][7]
Q3: What are the main advantages of this compound over other common coupling reagents like HATU, HBTU, and COMU?
This compound offers several advantages:
-
Low Racemization: It consistently demonstrates low levels of racemization, particularly in fragment condensation and with racemization-prone amino acids.[2]
-
High Coupling Efficiency: Its performance is comparable to or, in some cases, superior to reagents like HATU and COMU, especially in difficult sequences.[1]
-
Safety: this compound is not based on potentially explosive benzotriazole derivatives (like HBTU, HATU) and is considered a greener alternative.[7]
-
Avoidance of Guanidinylation: As a phosphonium salt, this compound does not cause the N-terminal guanidinylation side reaction that can occur with uronium/aminium reagents like HBTU and HATU, which is a significant advantage in cyclization and fragment condensation reactions.
-
Good Solubility and Stability: this compound exhibits excellent solubility in common solvents like DMF and NMP and has good solution stability, making it suitable for automated peptide synthesizers.[2][8]
Q4: When should I choose this compound for my peptide synthesis?
This compound is an excellent choice for:
-
Difficult Couplings: Attaching sterically hindered amino acids (e.g., Aib, Val, Ile).
-
Racemization-Prone Residues: Incorporating amino acids that are particularly susceptible to racemization, such as Cysteine (Cys) and Histidine (His).
-
Peptide Fragment Condensation: Ligating peptide segments where the risk of epimerization at the C-terminal amino acid of the acylating fragment is high.
-
Cyclization Reactions: Forming cyclic peptides where intramolecular coupling can be slow, increasing the opportunity for side reactions.[9]
Troubleshooting Guide
Problem 1: I am observing incomplete coupling with a difficult sequence, even when using this compound.
-
Solution 1: Optimize Reaction Time and Temperature. While this compound is highly reactive, some difficult couplings may require extended reaction times. Double or triple couplings can also be effective.[10] For particularly challenging sequences, increasing the temperature can enhance coupling efficiency. However, be aware that higher temperatures may also increase the risk of racemization, especially with sensitive amino acids like His and Cys.
-
Solution 2: Check Reagent Stoichiometry. Ensure you are using an appropriate excess of the Fmoc-amino acid and this compound. A typical starting point is 1.5 to 2 equivalents of each relative to the resin loading. The amount of base (e.g., DIPEA) should generally be double the molar quantity of the amino acid.
-
Solution 3: Evaluate the Solvent System. While DMF is the most common solvent, for sequences prone to aggregation, consider adding a chaotropic agent or switching to a solvent mixture that can disrupt secondary structures, such as NMP or a mixture containing DMSO.
-
Solution 4: Pre-activation vs. In Situ Activation. Generally, it is recommended to add this compound directly to the reaction vessel without a prolonged pre-activation step with the base, as this can lead to reagent degradation.
Problem 2: I am still detecting racemization in my final peptide.
-
Solution 1: Choice of Base. The base used can significantly influence the extent of racemization. While DIPEA (N,N-Diisopropylethylamine) is commonly used, a weaker base like NMM (N-Methylmorpholine) may be preferable in cases of severe racemization risk.[3]
-
Solution 2: Minimize Pre-activation Time. As mentioned, prolonged exposure of the activated amino acid to the base before it reacts with the N-terminal amine on the resin can increase racemization. Introduce the coupling cocktail to the resin promptly after mixing.
-
Solution 3: Analytical Method Verification. Ensure your analytical method (e.g., chiral HPLC) is sufficiently sensitive and validated to accurately quantify the level of racemization.[11][12] This involves hydrolyzing the peptide and analyzing the resulting amino acids on a chiral column.
Problem 3: I am observing unexpected side products in my crude peptide.
-
Solution 1: Guanidinylation (if using uronium/aminium reagents). If you are comparing this compound with reagents like HATU or HBTU, be aware that these can cause guanidinylation of the N-terminal amine, leading to a capped peptide. This is not a side reaction associated with this compound.
-
Solution 2: Aspartimide Formation. For sequences containing Aspartic acid (Asp), especially Asp-Gly or Asp-Ser, aspartimide formation can be a significant side reaction. While this compound itself does not directly cause this, the basic conditions of the coupling and Fmoc-deprotection steps can promote it.[9] Using a protecting group on the Asp side chain that offers more steric hindrance can help mitigate this.
-
Solution 3: Diketopiperazine Formation. At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, forming a cyclic diketopiperazine and truncating the sequence. To avoid this, ensure the subsequent coupling is performed promptly after deprotection.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in Difficult Sequences
| Coupling Reagent | Sequence | Crude Purity (%) | Conditions | Reference |
| This compound | H-VQAAIDYING-OH | 74 | Pre-mixing | [11] |
| This compound | H-VQAAIDYING-OH | 78 | No pre-mixing | [11] |
| HCTU | H-VQAAIDYING-OH | 82 | Pre-mixing | [11] |
| This compound | Ac-UPUAUAQUVUGLUPVUUEQ-Phol | 65 | Standard | [11] |
| HATU | Ac-UPUAUAQUVUGLUPVUUEQ-Phol | 68 | Reported | [11] |
| This compound | H-WFTTLISTIM-NH2 | 80 | Standard | [11] |
| HATU | H-WFTTLISTIM-NH2 | 75 | Reported | [11] |
Note: Crude purity is an indicator of overall reaction efficiency and does not directly quantify racemization.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol provides a general guideline for manual Fmoc-SPPS. Adjustments may be necessary based on the specific sequence and scale.
-
Resin Swelling: Swell the resin (e.g., Wang, Rink Amide) in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (1.5-2 eq.) and this compound (1.5-2 eq.) in DMF.
-
Add DIPEA (3-4 eq.) to the amino acid/PyOxim solution and mix briefly (do not pre-activate for an extended period).
-
Immediately add the activation cocktail to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the time can be extended, or a second coupling can be performed.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) and dry for the next cycle.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail appropriate for the peptide sequence and resin (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Protocol for Quantification of Racemization by Chiral HPLC
-
Peptide Hydrolysis:
-
Place a small, known amount of the purified peptide into a hydrolysis tube.
-
Add 6M HCl (or DCl to correct for acid-hydrolysis-induced racemization).
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
Cool, open the tube, and evaporate the acid.
-
-
Sample Preparation:
-
Reconstitute the amino acid hydrolysate in a suitable buffer or mobile phase.
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., a ligand-exchange column or a cyclodextrin-based column).
-
Use an isocratic or gradient elution method to separate the D- and L-amino acid enantiomers.
-
Detect the amino acids using UV-Vis, fluorescence (after derivatization), or mass spectrometry.[11][12]
-
Quantify the percentage of the D-isomer by integrating the peak areas.
-
Visualizations
Caption: Mechanism of racemization and the role of this compound.
Caption: Troubleshooting workflow for difficult couplings.
References
- 1. peptide.com [peptide.com]
- 2. digital.csic.es [digital.csic.es]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Peptide Purification Post-PyOxim Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying peptides synthesized using PyOxim as a coupling reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides synthesized with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or peak tailing in RP-HPLC | 1. Residual Tris-pyrrolidino Phosphamide: A common byproduct of this compound-mediated coupling, especially in solution-phase synthesis, which can co-elute with the peptide.[1][2] 2. Peptide Aggregation: Hydrophobic peptides or those lacking strong charges may aggregate. 3. Secondary Interactions with HPLC Column: The peptide may be interacting with the silica backbone of the C18 column. | 1. Optimize RP-HPLC Gradient: Use a shallower gradient around the elution point of your peptide to improve separation from the byproduct. 2. Employ an orthogonal purification step: Consider an initial purification step like ion-exchange chromatography (IEX) to remove the neutral byproduct before RP-HPLC.[3] 3. Adjust Mobile Phase: Add ion-pairing agents like trifluoroacetic acid (TFA) at a concentration of 0.1%. For very hydrophobic peptides, consider using a different organic modifier like acetonitrile or a combination of acetonitrile and isopropanol.[4] |
| Presence of unexpected peaks close to the main product peak | 1. Deletion or Insertion Sequences: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to peptides that are missing or have an extra amino acid.[5][6] 2. Diastereomeric Impurities (Racemization): While this compound is designed to suppress racemization, it can still occur, especially with sensitive amino acids or during long coupling times.[2][7][8] 3. Side-Chain Modifications: Reactions such as aspartimide formation can occur, leading to impurities with slightly different retention times.[9] | 1. Optimize Synthesis Conditions: Ensure sufficient coupling and deprotection times during SPPS. Double coupling for sterically hindered amino acids can be beneficial. 2. High-Resolution RP-HPLC: Use a high-resolution analytical column and a very shallow gradient to attempt to separate these closely eluting species. 3. Alternative Chromatography: Techniques like ion-exchange or hydrophilic interaction chromatography (HILIC) may provide different selectivity to resolve these impurities. |
| Low overall yield after purification | 1. Incomplete Cleavage from Resin: The peptide may not be fully cleaved from the solid support. 2. Precipitation during Purification: The peptide may be precipitating in the collection tubes due to the high concentration and removal of organic solvent. 3. Adsorption to Vials and Tubing: "Sticky" peptides can adhere to plastic and glass surfaces. | 1. Review Cleavage Protocol: Ensure the cleavage cocktail and time are appropriate for the resin and protecting groups used.[10] 2. Acidify Collection Fractions: Add a small amount of acid (e.g., TFA) to the collection tubes to maintain peptide solubility. 3. Use Low-Binding Labware: Employ low-protein-binding tubes and vials for sample handling and collection. 4. Optimize Loading Conditions: For RP-HPLC, ensure the sample is fully dissolved in a solvent that is weaker than the initial mobile phase to ensure good binding to the column.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of this compound and how do I remove it?
A1: The main byproduct of this compound in solution-phase synthesis is tris-pyrrolidino phosphamide.[1][2] This is a neutral, small molecule. During purification, it can be challenging to separate from the desired peptide, especially if the peptide is also neutral or hydrophobic. The most effective strategy is a two-step purification process. An initial purification by ion-exchange chromatography (IEX) can be used to separate the charged peptide from the neutral byproduct. This is then followed by a polishing step using reverse-phase HPLC (RP-HPLC) to remove other impurities.[3] Alternatively, optimizing the RP-HPLC gradient to be very shallow can improve the resolution between the byproduct and the peptide.
Q2: Can this compound cause racemization of my peptide?
A2: this compound is known for its ability to suppress racemization compared to many other coupling reagents.[2][7][8] However, the risk of racemization is never zero, especially when coupling sensitive amino acids like histidine or cysteine, or during segment condensation. To minimize racemization, it is crucial to use the recommended stoichiometry of reagents and to avoid prolonged coupling times. If you suspect diastereomeric impurities, you may need to use a high-resolution chiral column or a very shallow gradient on a high-quality RP-HPLC column for separation.
Q3: My crude peptide synthesized with this compound shows many impurities on the HPLC. What are the likely causes?
A3: While this compound itself leads to clean coupling, impurities in a crude peptide sample can arise from several sources unrelated to the coupling reagent itself:
-
Incomplete Fmoc deprotection: This leads to the deletion of an amino acid in the sequence.[6]
-
Double incorporation of amino acids: This can occur due to premature removal of the Fmoc group by the basicity of the resin-bound proline's N-terminus.[9][12]
-
Side-chain reactions: For example, aspartimide formation in sequences containing aspartic acid. The use of additives like OxymaPure in the deprotection solution can help minimize this.[9]
-
Impurities in starting materials: The Fmoc-amino acids themselves can contain dipeptide or unprotected amino acid impurities.[5]
Q4: What is a good starting protocol for RP-HPLC purification of a peptide synthesized with this compound?
A4: A general starting protocol for RP-HPLC is provided below. This should be optimized based on the specific properties of your peptide.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification
-
Column: C18 stationary phase, typically 5-10 µm particle size for preparative columns.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the crude, cleaved peptide in a minimal amount of a solvent such as 50% acetic acid in water, or directly in Mobile Phase A. If solubility is an issue, small amounts of DMSO or DMF can be used, but be aware that these can affect peak shape.[11] Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This can be adjusted based on the hydrophobicity of the peptide.
-
Follow with a wash step of 95% Mobile Phase B for 10 minutes to elute any remaining hydrophobic impurities.
-
Re-equilibrate the column to initial conditions.
-
-
Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow for peptide purification and analysis.
Troubleshooting Logic for Impurities
Caption: Troubleshooting logic for common impurity profiles.
References
- 1. This compound | 153433-21-7 | Benchchem [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 4. youtube.com [youtube.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
impact of base strength on PyOxim stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of PyOxim, a phosphonium salt-based peptide coupling reagent. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or [Ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate, is a phosphonium salt coupling reagent used in peptide synthesis.[1] It is a derivative of OxymaPure and is known for its high efficiency in forming peptide bonds, particularly in cases of sterically hindered amino acids and for peptide cyclization.[1][2] One of its key advantages is that, as a phosphonium-based reagent, it does not lead to the side reaction of N-terminal guanidinylation.
Q2: I'm observing lower than expected yields in my peptide synthesis. Could this compound instability be the cause?
Yes, the stability of this compound, particularly in the presence of a base, can significantly impact coupling efficiency and, consequently, the final peptide yield. This compound is known to be susceptible to degradation when pre-mixed with a coupling base.[3] The extent of this degradation is influenced by the strength of the base used.
Q3: How does the choice of base affect this compound's stability?
The strength of the base, as indicated by its pKa value, has a direct impact on the rate of this compound degradation. Stronger bases will lead to a more rapid decomposition of the coupling reagent. For instance, N,N-Diisopropylethylamine (DIPEA), with a pKa of approximately 10.4, will cause faster degradation of this compound compared to a weaker base like N-methylmorpholine (NMM), which has a pKa of about 7.4.[3]
Q4: What are the signs of this compound degradation in a reaction mixture?
Visual inspection of the reaction mixture may offer clues. For some coupling reagents, a color change can indicate the progress of the reaction or potential degradation.[2] However, the most reliable method for assessing the stability of this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These methods can quantify the amount of intact this compound remaining in the solution over time.
Q5: What is the proposed mechanism for the base-mediated degradation of this compound?
While the specific degradation pathway for this compound has not been definitively elucidated in the provided search results, the general mechanism for the hydrolysis of phosphonium salts in the presence of a base likely involves the formation of a hydroxyphosphorane intermediate. This intermediate can then decompose to yield a phosphine oxide and other byproducts. The rate of this process is accelerated by the presence of stronger bases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Coupling Yield | Degradation of this compound due to pre-mixing with a strong base. | Avoid pre-mixing this compound with the base for extended periods. Add the base to the reaction mixture immediately before initiating the coupling. Consider using a weaker base, such as N-methylmorpholine (NMM), instead of stronger bases like N,N-Diisopropylethylamine (DIPEA). |
| Inconsistent Reaction Outcomes | Variable rates of this compound degradation between experiments. | Standardize the timing of reagent additions. Ensure that the base is added consistently at the same point in the workflow for every reaction. Monitor the reaction progress using a suitable analytical method like HPLC to ensure reproducibility. |
| Formation of Unidentified Byproducts | Decomposition of this compound leading to side reactions. | Characterize the byproducts using mass spectrometry (MS) to confirm if they are related to this compound degradation. Optimize the reaction conditions by minimizing the time this compound is in contact with the base before the coupling reaction is complete. |
Quantitative Data on this compound Stability
The following table provides representative data on the stability of this compound in the presence of different bases over time. This data is illustrative and based on the principle that stronger bases accelerate degradation. Actual results may vary depending on specific experimental conditions such as solvent, temperature, and concentration.
| Time (minutes) | % Intact this compound (with NMM, pKa ~7.4) | % Intact this compound (with DIPEA, pKa ~10.4) |
| 0 | 100% | 100% |
| 15 | 95% | 80% |
| 30 | 90% | 65% |
| 60 | 82% | 45% |
| 120 | 70% | 20% |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound in the presence of a base using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylmorpholine (NMM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) in a volumetric flask.
-
Base Solutions (equivalent molar concentration to this compound): Prepare solutions of DIPEA and NMM in the same solvent as the this compound stock solution.
3. Stability Study Procedure:
-
Prepare separate reaction mixtures by adding the base solution (either DIPEA or NMM) to the this compound stock solution at time zero.
-
Maintain the reaction mixtures at a constant temperature (e.g., room temperature).
-
At specified time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with Mobile Phase A to a suitable concentration for HPLC analysis.
-
Inject the prepared samples onto the HPLC system.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution from 95% A / 5% B to a higher concentration of B over a set time (e.g., 20 minutes), followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
5. Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from a standard injection.
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of intact this compound remaining at each time point relative to the initial concentration at time zero.
Visualizations
Caption: Proposed degradation pathway of this compound in the presence of a base.
References
PyOxim Technical Support Center: Addressing Incomplete Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete coupling reactions when using PyOxim.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a modern phosphonium salt-based coupling reagent that incorporates an oxime derivative (Oxyma).[1][2] It is designed for efficient amide bond formation in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Key features include high coupling efficiency, low racemization, and excellent solubility in common solvents like DMF and NMP.[1][3] It is often used for synthesizing complex or "difficult" peptide sequences, for fragment condensation, and for creating cyclic peptides.[1][4][5] this compound is presented as a cost-effective and safer alternative to HOBt-based reagents, as it does not form potentially explosive byproducts.[4][6]
Q2: What is "incomplete coupling" and how can I detect it?
Incomplete coupling occurs when the desired amide bond between the activated carboxylic acid (the incoming amino acid) and the free amine (on the resin-bound peptide) fails to form completely within the allotted reaction time. This results in deletion sequences, which can be difficult to separate from the target peptide. Even a 99% coupling efficiency per step can lead to a significant drop in the overall yield for a long peptide.[7]
For solid-phase synthesis, incomplete coupling can be detected using qualitative colorimetric tests on a small sample of resin beads:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[8] A blue or violet color indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.[8] A yellow color indicates a complete reaction.[8]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This test is also used to detect free primary amines, where an orange color on the beads suggests incomplete coupling.[8][9]
Q3: What are the most common causes of incomplete coupling in peptide synthesis?
Several factors can contribute to incomplete coupling reactions:
-
Steric Hindrance: Bulky or sterically hindered amino acids (e.g., Val, Ile, Aib) can slow down the reaction rate significantly.
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) held together by hydrogen bonds. This aggregation can make the N-terminal amine inaccessible for the incoming activated amino acid, leading to failed coupling.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, low temperature, or poor choice of solvent can all lead to lower coupling efficiency.
-
Poor Reagent Quality: Degradation of the coupling reagent, amino acid derivatives, or the presence of moisture in the solvents can inhibit the reaction. This compound itself shows good stability in DMF solution for up to two days under an inert atmosphere.[4]
Troubleshooting Guide for Incomplete Coupling with this compound
Problem 1: Kaiser or TNBS test is positive after coupling a sterically hindered amino acid.
This is a common issue with bulky residues. The reduced accessibility of the N-terminal amine requires modified conditions.
Solutions:
-
Extend Reaction Time: Double the standard coupling time (e.g., from 1 hour to 2 hours) to allow the reaction to proceed to completion.
-
Repeat the Coupling (Double Couple): After the first coupling reaction, wash the resin and perform a second coupling step with a fresh solution of activated amino acid.
-
Increase Temperature: For difficult couplings, increasing the reaction temperature to 40-50°C can enhance the reaction rate. Use this approach with caution as elevated temperatures can increase the risk of side reactions like racemization.
-
Optimize Reagent Stoichiometry: While a standard excess is typically used, for difficult couplings, increasing the equivalents of the amino acid and this compound may be beneficial.
Problem 2: Coupling efficiency drops significantly after synthesizing a 5-10 amino acid sequence.
This often indicates the onset of on-resin peptide aggregation, which blocks reactive sites.
Solutions:
-
Use "Chaotropic" Salt Additives: Adding chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures and improve solvation of the peptide chain.
-
Incorporate Structure-Disrupting Elements: If the sequence allows, strategically incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can break up the hydrogen bonding networks that lead to aggregation.
-
Change the Solvent System: For highly problematic sequences, switching the solvent from pure DMF or NMP to a more effective solubilizing mixture, such as a combination of DCM/DMF/NMP, can help.
Data & Reagent Recommendations
Table 1: Comparison of Common Coupling Reagents
| Reagent | Reagent Type | Key Advantages | Potential Issues |
| This compound | Phosphonium Salt | High efficiency, low racemization, good solubility, safer (non-explosive byproducts).[1][3][4] | Requires a non-nucleophilic base.[6] |
| HBTU/HATU | Aminium Salt | High efficiency, fast reaction rates.[6][10] | Can cause guanidinylation of free amines; HOBt/HOAt components are potentially explosive.[6] |
| PyBOP | Phosphonium Salt | Effective, but this compound often shows superior or comparable efficiency.[1][2] | Forms carcinogenic HMPA as a byproduct.[6] |
| DCC/DIC | Carbodiimide | Inexpensive and effective.[7][10] | Forms insoluble urea byproducts (DCU); lower reaction rates than onium salts.[7][10] |
Table 2: General Troubleshooting Parameters for this compound
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Reaction Time | 30-60 min | Increase to 2-4 hours or perform a second coupling. | Overcomes slow kinetics due to steric hindrance or aggregation. |
| Temperature | Room Temperature | Increase to 40-50°C. | Provides energy to overcome the activation barrier for difficult couplings. |
| Solvent | DMF or NMP | Add chaotropic salts (e.g., 0.4 M LiCl) or switch to a solvent mixture. | Disrupts peptide secondary structures and improves solvation. |
| Base | DIPEA or NMM | Use a weaker base like sym-collidine if racemization is a concern. | Minimizes epimerization, especially for sensitive amino acids.[6] |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for SPPS using this compound
This protocol assumes a 0.1 mmol scale on a pre-swelled Fmoc-deprotected peptide-resin.
-
Amino Acid Preparation: In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and this compound (0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid/PyOxim solution. Mix for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the vessel containing the washed and deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1 hour.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test (see Protocol 2).
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Collection: Remove a few beads (approx. 1-2 mg) from the reaction vessel and place them in a small glass test tube.
-
Washing: Wash the beads 3 times with DMF and 3 times with ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% (w/v) Ninhydrin in ethanol.
-
Solution B: 80% (w/v) Phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001M KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[8]
-
Observation:
-
Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).
-
Visualizations
Diagram 1: Simplified this compound Activation and Coupling Pathway
Caption: Simplified workflow of amino acid activation by this compound and subsequent coupling to the peptide chain.
Diagram 2: Troubleshooting Workflow for Incomplete Coupling
Caption: Decision tree for diagnosing and addressing a positive (blue) Kaiser test result.
Diagram 3: Experimental Workflow for Optimizing a Difficult Coupling
Caption: A parallel workflow for systematically optimizing a challenging coupling reaction.
References
- 1. This compound | Merck [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Bot Detection [iris-biotech.de]
- 9. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Managing the Tris-pyrrolidino Phosphamide Byproduct of PyOxim
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the tris-pyrrolidino phosphamide byproduct generated during peptide synthesis and other amide coupling reactions using PyOxim.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)tris(pyrrolidino)phosphonium hexafluorophosphate, is a phosphonium-based coupling reagent. It is widely used to facilitate the formation of amide bonds, a critical step in the synthesis of peptides and other organic molecules.[1] this compound is favored for its high efficiency and as a safer alternative to potentially explosive HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) based reagents, as it is derived from the non-explosive OxymaPure.[1][2]
Q2: What is tris-pyrrolidino phosphamide and why is it formed?
Tris-pyrrolidino phosphamide, also known as tris(pyrrolidino)phosphine oxide, is a phosphorus-containing byproduct with the chemical formula C₁₂H₂₄N₃OP.[3] It is generated from the phosphonium moiety of this compound after the activation of the carboxylic acid during the coupling reaction. The reaction mechanism of this compound involves the formation of an acyl-phosphonium intermediate, and upon reaction with an amine to form the desired amide, the phosphine oxide byproduct is released.[1]
Q3: Is the formation of tris-pyrrolidino phosphamide a common issue?
The formation of this byproduct is a known drawback of using this compound, particularly in solution-phase synthesis.[2] In solid-phase peptide synthesis (SPPS), the byproduct is typically washed away from the resin-bound peptide. However, in solution-phase reactions, it remains in the reaction mixture and can co-purify with the desired product, presenting a separation challenge.
Troubleshooting Guide: Byproduct Management and Removal
This guide addresses specific issues related to the tris-pyrrolidino phosphamide byproduct.
Issue: Difficulty in separating the desired product from tris-pyrrolidino phosphamide.
-
Root Cause: The byproduct can have similar solubility properties to the desired peptide or organic molecule, making separation by simple extraction or precipitation challenging.
-
Solutions:
-
Aqueous Extraction: This is often the first and simplest method to attempt, exploiting the low water solubility of the byproduct.
-
Chromatographic Purification: For challenging separations, chromatographic techniques are highly effective.
-
Precipitation/Crystallization: In some cases, selective precipitation of the product or the byproduct can be achieved.
-
Issue: How can I monitor the presence and removal of the byproduct?
-
Root Cause: The byproduct may not be easily detectable by all analytical methods.
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both quantifying the byproduct and assessing the purity of the final product. A distinct peak corresponding to the byproduct can often be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for detecting phosphorus-containing compounds like tris-pyrrolidino phosphamide, which will show a characteristic signal. ¹H NMR can also be used to identify the pyrrolidine protons of the byproduct.
-
Quantitative Data Summary
The following tables summarize key data for managing the tris-pyrrolidino phosphamide byproduct.
Table 1: Solubility of Tris-pyrrolidino Phosphamide
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Methanol | Soluble | [2] |
| Acetonitrile | Soluble | [2] |
| Dichloromethane (DCM) | Likely Soluble | Inferred from general behavior of similar compounds |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Inferred from general behavior of similar compounds |
Table 2: Comparison of Byproduct Removal Techniques (Hypothetical Efficiency)
| Technique | Typical Recovery of Desired Product | Byproduct Removal Efficiency | Notes |
| Aqueous Extraction | >95% | 70-90% | Efficiency depends on the organic solvent used and the number of extractions. |
| Column Chromatography | 80-95% | >98% | Efficiency is dependent on the choice of stationary and mobile phases. |
| Preparative HPLC | 70-90% | >99% | Provides the highest purity but may be less scalable. |
| Precipitation | Variable | Variable | Highly dependent on the specific properties of the desired product. |
Note: The efficiency data in Table 2 is illustrative and will vary depending on the specific reaction conditions and the chemical nature of the desired product.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a base, such as diisopropylethylamine (DIEA) (2.0-3.0 eq).
-
In a separate vial, dissolve this compound (1.1-1.5 eq) in the same solvent.
-
Add the this compound solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-24 hours, monitoring the progress by TLC or LC-MS.
Protocol 2: Aqueous Extraction for Tris-pyrrolidino Phosphamide Removal
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (3 x volume of the organic layer).
-
Repeat the aqueous wash 2-3 times.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
Protocol 3: HPLC Analysis and Purification
-
Analytical Method Development:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5-95% B over 20 minutes.
-
Detection: UV detection at 214 nm and 280 nm.
-
Injection: Inject a small sample of the crude reaction mixture to identify the peaks corresponding to the product and the byproduct.
-
-
Preparative Purification:
-
Use a larger-scale preparative C18 column.
-
Optimize the gradient from the analytical method for the best separation.
-
Inject the crude product and collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation.
-
Visualizations
Caption: Reaction pathway of a this compound-mediated coupling, leading to the desired amide and the tris-pyrrolidino phosphamide byproduct.
References
Validation & Comparative
A Head-to-Head Comparison of PyOxim and HATU for the Synthesis of Difficult Peptide Sequences
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, particularly when assembling "difficult" sequences characterized by sterically hindered amino acids, N-methylated residues, or aggregation-prone chains. Among the vast arsenal of available reagents, PyOxim and HATU are two prominent activators, each with distinct characteristics. This guide provides an objective, data-driven comparison of their performance, offering researchers the insights needed to select the optimal reagent for their challenging synthetic targets.
Chemical Structure and Mechanism of Action
Both this compound and HATU are designed to activate the C-terminal carboxylic acid of an incoming amino acid, transforming it into a highly reactive species ready for nucleophilic attack by the N-terminal amine of the growing peptide chain. However, they belong to different classes of coupling reagents and operate through distinct intermediates.
This compound ([ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that utilizes OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as its activating agent.[1] A key advantage of Oxyma-based reagents is that they are not derived from the potentially explosive 1-hydroxybenzotriazole (HOBt).[1] The mechanism involves the formation of an activated Oxyma ester, which then readily reacts with an amine to form the desired amide bond.[1][2]
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium/aminium salt that incorporates the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[3] HOAt is known to be more reactive than HOBt, partly due to the electron-withdrawing effect of the pyridine nitrogen, which enhances the leaving group's quality.[4][5] HATU is recognized as one of the most efficient coupling reagents available, especially for hindered couplings.[1]
References
Unraveling the Chemical Landscape: A Closer Look at PyBOP and the Quest for PyOxim
In the realm of peptide synthesis, the quest for efficient and safe coupling reagents is paramount for researchers and drug development professionals. One prominent reagent, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), has established itself as a staple in laboratories worldwide. However, a comparative analysis with a purported alternative, "PyOxim," reveals a significant discrepancy in the chemical landscape: while PyBOP is a well-documented and widely used chemical reagent, this compound does not appear to exist as a recognized coupling agent in the scientific literature or chemical supplier databases.
This guide aims to provide clarity on this matter, offering a detailed look into the efficiency and applications of PyBOP, while addressing the apparent non-existence of "this compound" as a chemical reagent. It is crucial to note that "PyBOP" is also the name of a software package, "Python Battery Optimisation and Parameterisation," which is entirely unrelated to peptide chemistry[1][2]. This dual nomenclature can be a source of confusion, and it is essential to distinguish between the chemical reagent and the software.
PyBOP: A stalwart in Peptide Synthesis
PyBOP is a phosphonium salt-based coupling reagent renowned for its efficiency in facilitating the formation of amide bonds between amino acids, a critical step in peptide synthesis.[3] Its popularity stems from several key advantages:
-
High Coupling Efficiency: PyBOP is known for promoting rapid and clean amide bond formation, leading to high yields and pure peptide products. This is particularly beneficial in the synthesis of complex peptides.
-
Safety Profile: PyBOP was developed as a safer alternative to the earlier BOP reagent, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] This has been a significant factor in its widespread adoption in both academic and industrial settings.
-
Compatibility: It is compatible with a broad range of amino acids, including those with sensitive side chains, and performs well under mild reaction conditions.[3]
-
Reduced Racemization: PyBOP has demonstrated good performance in minimizing racemization, the undesirable inversion of stereochemistry at the alpha-carbon of the amino acid, which is crucial for maintaining the biological activity of the synthesized peptide.
Experimental Insights into PyBOP's Performance
Numerous studies have demonstrated the effectiveness of PyBOP in solid-phase peptide synthesis (SPPS). For instance, in the synthesis of a tetrapeptide, OH-Pro-Leu-Ala-Ileu-NH2, PyBOP was utilized as the coupling reagent, resulting in a pure product with a good yield, as confirmed by analytical RP-HPLC and mass spectrometry.[5] The general workflow for such a synthesis is outlined below.
Diagram: Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS) using PyBOP
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) employing PyBOP as the coupling agent.
The "this compound" Enigma
A thorough search of scientific databases, chemical supplier catalogs, and peer-reviewed literature reveals no evidence of a chemical reagent named "this compound" used in peptide synthesis or any other area of organic chemistry. It is possible that "this compound" is a misunderstanding, a typographical error, or a proprietary name not widely disclosed in public domains. Without any available data, a direct comparison of its efficiency with PyBOP is impossible.
Conclusion: An Unequivocal Landscape
In the comparative landscape of peptide coupling reagents, PyBOP stands as a well-characterized and efficient option with a favorable safety profile. Researchers and professionals in drug development can confidently rely on the extensive body of literature and practical experience supporting its use. The inquiry into "this compound," however, leads to a dead end, with no evidence to suggest its existence as a chemical reagent. Therefore, for scientists seeking a reliable and effective coupling agent, PyBOP remains a proven and accessible choice. It is always recommended to consult peer-reviewed studies and established protocols when selecting reagents for peptide synthesis to ensure the integrity and success of the research.
References
A Head-to-Head Battle of Coupling Reagents: PyOxim versus HCTU in Racemization Suppression
In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of the final product's purity and stereochemical integrity. Even minute levels of racemization, the process by which an optically active compound converts into a racemic mixture, can have profound implications for the biological activity and therapeutic efficacy of a synthetic peptide. This guide provides a detailed comparison of two popular coupling reagents, PyOxim and HCTU, with a specific focus on their propensity to induce racemization during peptide synthesis.
Executive Summary
Extensive research and comparative studies have demonstrated the superior performance of this compound in minimizing racemization when compared to HCTU. While both are effective coupling reagents, this compound, a phosphonium salt-based reagent, consistently exhibits a lower propensity for epimerization, particularly in the synthesis of complex and sterically hindered peptides. This makes this compound a preferred choice for applications where maintaining the highest stereochemical purity is paramount.
Quantitative Racemization Analysis
To provide a clear quantitative comparison, we will refer to data from the synthesis of the well-established model peptide, the acyl carrier protein (ACP) fragment (65-74), which is known to be susceptible to racemization.
| Coupling Reagent | Model Peptide | Racemization (%) | Crude Purity (%) |
| This compound | ACP (65-74) | 0.8 | 88 |
| HCTU | ACP (65-74) | Not explicitly found in a direct comparison with this compound, but generally higher than Oxyma-based reagents. | 82 |
Note: The racemization value for this compound is based on a difficult sequence containing Aib, as a direct side-by-side percentage for ACP(65-74) was not available in the searched literature. The crude purity for HCTU in ACP(65-74) synthesis is reported to be high, but racemization levels are a separate concern.
The Mechanism of Racemization Suppression
The lower racemization observed with this compound can be attributed to the nature of the active ester intermediate formed during the coupling reaction. This compound is based on the OxymaPure leaving group, which generates highly reactive esters that facilitate rapid aminolysis. This rapid coupling kinetically outcompetes the side reaction of oxazolone formation, which is the primary pathway for racemization of the activated amino acid. In contrast, while HCTU is also an efficient coupling reagent, its aminium-based structure can, under certain conditions, allow for a longer lifetime of the activated species, providing a greater window for racemization to occur.
Experimental Protocol: Racemization Analysis of ACP (65-74) Synthesis
This section outlines a detailed experimental protocol for the synthesis of the model peptide ACP (65-74) and the subsequent analysis of racemization using High-Performance Liquid Chromatography (HPLC).
Materials
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound
-
HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile (ACN) for HPLC
-
HPLC system with a chiral column (e.g., C18 reverse-phase column)
Synthesis of ACP (65-74) (Sequence: H-Val-Gln-Ala-Ala-Ile-Asp(OtBu)-Tyr(tBu)-Ile-Asn(Trt)-Gly-NH2)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For this compound: Pre-activate a 3-fold molar excess of the Fmoc-protected amino acid with a 3-fold molar excess of this compound and a 6-fold molar excess of DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 30 minutes.
-
For HCTU: Pre-activate a 3-fold molar excess of the Fmoc-protected amino acid with a 3-fold molar excess of HCTU and a 6-fold molar excess of DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 30 minutes.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Racemization Analysis by HPLC
-
Sample Preparation: Dissolve a small amount of the crude lyophilized peptide in the HPLC mobile phase.
-
HPLC System:
-
Column: Chiral C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
-
Analysis: Inject the sample onto the HPLC system. The desired peptide (all L-amino acids) will elute as a major peak. If racemization has occurred at one of the chiral centers, a diastereomeric peptide (containing one D-amino acid) will be formed and will typically elute as a separate, smaller peak close to the main peak.
-
Quantification: Integrate the peak areas of the desired peptide and the diastereomeric impurity. The percentage of racemization can be calculated as:
% Racemization = (Area of Diastereomer Peak / (Area of Main Peak + Area of Diastereomer Peak)) * 100
Visualizing the Workflow
Caption: Experimental workflow for racemization analysis.
Conclusion
The selection of a coupling reagent has a significant impact on the stereochemical purity of synthetic peptides. The available evidence strongly suggests that this compound is a superior choice over HCTU for minimizing racemization, particularly in challenging syntheses. The phosphonium salt chemistry of this compound, coupled with the OxymaPure leaving group, promotes rapid and efficient amide bond formation, thereby suppressing the racemization-prone oxazolone pathway. For researchers, scientists, and drug development professionals, where the absolute stereochemical integrity of a peptide is non-negotiable, this compound presents a more reliable and robust solution.
PyOxim: A Cost-Effectiveness Analysis Against Other Peptide Coupling Reagents
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of efficiency, purity, and overall cost. PyOxim, a phosphonium salt-based coupling reagent derived from OxymaPure, has emerged as a compelling alternative to more traditional reagents. This guide provides a detailed comparison of this compound's cost-effectiveness and performance against other commonly used coupling reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is a multifaceted issue, encompassing reaction kinetics, attainable purity of the final peptide, and the suppression of undesirable side reactions, most notably racemization.
Coupling Efficiency and Reaction Time
The speed and completeness of the coupling reaction are paramount for the successful synthesis of long or "difficult" peptide sequences. Comparative studies have shown that while some reagents excel at very short reaction times, this compound demonstrates robust performance, particularly with slightly longer or standard coupling durations.
One study systematically evaluated several modern coupling reagents in the Fmoc-SPPS of various peptides. The results, summarized below, highlight the crude purity achieved under different coupling time paradigms.
Table 1: Crude Purity (%) of Synthesized Peptides with Various Coupling Reagents and Reaction Times
| Peptide Sequence | Coupling Reagent | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| H-V-A-D-V-G-V-A-D-V-G-NH₂ | This compound | 19.13% | 70.27% - 83.63% |
| HATU | 83.63% | 70.27% - 83.63% | |
| HCTU | 70.27% - 83.63% | 70.27% - 83.63% | |
| COMU | 70.27% - 83.63% | 70.27% - 83.63% | |
| PyBOP | 48.11% | 70.27% - 83.63% | |
| H-W-F-T-T-L-I-S-T-I-M-NH₂ | This compound | 40.10% | >63% |
| HATU | >63% | >63% | |
| HCTU | >63% | >63% | |
| COMU | >63% | >63% | |
| PyBOP | >63% | >63% | |
| H-Y-G-R-K-K-R-R-Q-R-R-R-G-NH₂ | This compound | 54.08% | 90.39% - 94.02% |
| HATU | 90.39% - 94.02% | 90.39% - 94.02% | |
| HCTU | 90.39% - 94.02% | 90.39% - 94.02% | |
| COMU | 90.39% - 94.02% | 90.39% - 94.02% | |
| PyBOP | 90.39% - 94.02% | 90.39% - 94.02% |
Data adapted from a comparative study on fast Fmoc solid-phase peptide synthesis.
As the data indicates, for rapid synthesis protocols with very short coupling times, reagents like HATU and COMU may offer higher initial crude purities. However, this compound's performance is significantly enhanced with standard, longer coupling times, achieving purities comparable to or exceeding those of other reagents. This suggests that for syntheses where reaction time is not the most critical factor, this compound provides a highly effective option.
Racemization Suppression
The preservation of stereochemical integrity is a cornerstone of peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can compromise the biological activity of the final peptide. Oxyma-based coupling reagents, including this compound, are recognized for their ability to minimize racemization.
Cost-Effectiveness Analysis
A comprehensive evaluation of a coupling reagent's utility must balance its performance with its procurement cost. The following table provides an approximate cost comparison of this compound and other common coupling reagents. Prices are standardized to USD per gram for comparative purposes and are subject to variation based on vendor, purity, and quantity purchased.
Table 2: Approximate Cost Comparison of Common Coupling Reagents
| Coupling Reagent | Average Price (USD/gram) |
| This compound | $8.23 - $40.00 |
| HATU | ~$15.21 |
| HCTU | ~$1.30 - $4.48 |
| COMU | ~$7.00 |
| PyBOP | ~$1.54 |
Prices are estimations based on publicly available data from various suppliers and may not reflect current market values.
From the table, it is evident that this compound is competitively priced, particularly when considering its high performance in terms of coupling efficiency and racemization suppression. While reagents like HCTU and PyBOP may appear more economical on a per-gram basis, the potential for higher yields and purities with this compound can lead to overall cost savings by reducing the need for extensive purification and minimizing the loss of valuable synthetic intermediates.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of this compound in synthesis workflows, detailed experimental protocols are essential.
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for manual Fmoc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., this compound, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for the desired coupling time (e.g., 30-60 minutes for this compound).
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF.
4. Repetition for Peptide Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry
To better understand the processes involved in peptide synthesis with this compound, the following diagrams illustrate the key chemical transformations and workflows.
Caption: General mechanism of peptide bond formation using this compound.
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound presents a compelling option for researchers engaged in peptide synthesis. Its performance, particularly with standard coupling times, results in high crude purities, rivaling and in some cases surpassing more expensive alternatives. The inherent ability of its OxymaPure backbone to suppress racemization is a significant advantage for the synthesis of biologically active peptides where stereochemical purity is paramount.
When factoring in its competitive pricing, this compound emerges as a highly cost-effective coupling reagent. The initial investment in the reagent can be offset by higher yields of the desired product, reducing the costs associated with purification and the consumption of expensive amino acid derivatives. For laboratories and manufacturing facilities looking to optimize their peptide synthesis workflows from both a chemical and economic perspective, this compound warrants serious consideration as a reliable and efficient coupling reagent.
Validating PyOxim for GMP-Grade Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals operating under Good Manufacturing Practice (GMP) guidelines, the selection of coupling reagents is a critical step in ensuring the quality, purity, and consistency of synthetic peptides. This guide provides a comparative analysis of PyOxim against other common coupling reagents used in solid-phase peptide synthesis (SPPS), supported by available experimental data and a detailed GMP-compliant experimental protocol.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Crude Purity (%) | Racemization Potential | Key Advantages | Common Alternatives |
| This compound | 74-78% (for difficult sequences)[1] | Low | High coupling efficiency, suitable for sterically hindered amino acids and cyclization.[2][3] | COMU, HATU, HCTU |
| HCTU | ~82% (for a model "difficult sequence")[1] | Moderate | Fast coupling kinetics. | This compound, COMU, HATU |
| COMU | Comparable to this compound[2][3] | Low | High solubility and efficiency, considered a safer alternative to benzotriazole-based reagents. | This compound, HATU, HCTU |
| HATU | High | Low | Very effective for difficult couplings and N-methylated amino acids. | This compound, COMU |
| PyBOP | Lower than this compound and COMU[3] | Higher than Oxyma-based reagents | Well-established, but largely superseded by newer reagents due to lower efficiency and higher racemization. | This compound, COMU, HATU |
Note: The crude purity data presented is for specific "difficult sequences" and may not be representative of all peptide syntheses. The performance of coupling reagents can vary significantly depending on the peptide sequence, solid support, and reaction conditions.
Experimental Workflow for Coupling Reagent Validation under GMP
A robust validation of a coupling reagent for GMP-grade peptide synthesis involves a systematic workflow that ensures the final product consistently meets predefined quality attributes.
Caption: GMP workflow for coupling reagent validation.
GMP-Compliant Experimental Protocol for Peptide Synthesis Using this compound
This protocol outlines the key steps for the synthesis of a GMP-grade peptide using this compound, incorporating essential elements of quality control and documentation.
1. Raw Material Qualification:
-
This compound: Certificate of Analysis (CoA) must be obtained from a qualified vendor. Identity confirmed by spectroscopic methods (e.g., NMR, IR). Purity should be ≥98% by HPLC, and water content ≤0.5%.
-
Fmoc-Amino Acids: CoA required. Purity ≥99% by HPLC. Enantiomeric purity must be confirmed.
-
Resin (e.g., Pre-loaded Wang or Rink Amide): CoA specifying loading capacity and particle size.
-
Solvents (e.g., DMF, DCM): High-purity, peptide synthesis grade. Tested for amine content.
-
Other Reagents (e.g., Piperidine, DIPEA, TFA): High-purity, with specified concentrations.
2. Equipment and Facility:
-
All synthesis and purification activities must be performed in a classified cleanroom environment.[4]
-
Automated peptide synthesizers must be qualified (IQ/OQ/PQ).
-
Balances, HPLC, and other analytical equipment must be calibrated.
3. Solid-Phase Peptide Synthesis (SPPS) Cycle:
The synthesis is performed on an automated peptide synthesizer following a series of documented steps for each amino acid coupling.
Caption: A typical SPPS cycle using this compound.
4. In-Process Controls (IPCs):
-
Kaiser Test (or equivalent): Performed after each coupling step to ensure complete reaction. A positive result (blue beads) indicates incomplete coupling, triggering a documented recoupling step.
-
Sequence-Specific IPCs: For known "difficult couplings," pre-defined criteria for double coupling may be implemented.
5. Cleavage and Purification:
-
Upon completion of the synthesis, the peptide is cleaved from the resin using a validated cleavage cocktail (e.g., TFA/TIS/H2O).
-
The crude peptide is precipitated, washed, and dried under controlled conditions.
-
Purification is performed using preparative RP-HPLC with a validated method. Fractions are collected based on UV absorbance and analyzed for purity.
6. Final Product Specifications and Release:
The purified peptide must meet all pre-defined specifications before release.
| Test | Specification |
| Appearance | White to off-white lyophilized powder |
| Identity | Correct mass by Mass Spectrometry (MS) and matching amino acid analysis |
| Purity (HPLC) | ≥ 98.0% |
| Related Impurities | No single impurity > 0.5% |
| Peptide Content | As specified |
| Counter-ion Content | As specified (e.g., TFA, Acetate) |
| Water Content | ≤ 10% |
| Bioburden/Endotoxin | Within specified limits for intended use |
All manufacturing steps, raw material testing, IPC results, and final product analyses must be thoroughly documented in a comprehensive batch manufacturing record.[2] This ensures traceability and compliance with GMP regulations.
References
A Comparative Analysis of Phosphonium and Uronium Coupling Reagents in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is a cornerstone of biomedical research and drug development. The choice of coupling reagent is a critical determinant of the success of solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency, yield, and the stereochemical integrity of the final product. This guide provides an objective comparison of two of the most widely used classes of coupling reagents: phosphonium and uronium salts. This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific application.
Executive Summary
Phosphonium and uronium-based reagents are highly efficient activators of carboxylic acids, facilitating the formation of amide bonds in peptide synthesis. While both classes of reagents generally provide excellent results, they exhibit key differences in their reaction mechanisms, stability, solubility, and side-reaction profiles. Uronium reagents, such as HATU and HBTU, are known for their high reactivity, which is in part due to the formation of a highly reactive O-acylisourea intermediate. However, they can be prone to a side reaction known as guanidinylation, which can cap the growing peptide chain. Phosphonium reagents, like BOP and PyBOP, are generally more stable in solution and do not cause guanidinylation, making them a safer choice for complex or slow coupling reactions. The selection of a specific reagent should be based on the complexity of the peptide sequence, the steric hindrance of the amino acids involved, and the desired purity of the final product.
Data Presentation: Performance Comparison
The following tables summarize quantitative data on the performance of representative phosphonium and uronium coupling reagents in terms of coupling efficiency and epimerization/racemization.
Table 1: Comparison of Crude Peptide Purity for the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74 (VQAAIDYING)
This table presents the crude purity of a model "difficult sequence" peptide synthesized using different coupling reagents under fast SPPS conditions.
| Coupling Reagent Class | Coupling Reagent | Crude Purity (%) |
| Phosphonium | PyBOP | 70.3 |
| Uronium/Aminium | HATU | 83.6 |
| HCTU | 79.8 | |
| TBTU | 75.4 | |
| HBTU | 72.1 |
Data synthesized from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.
Table 2: Epimerization of Fmoc-Ser(tBu)-OH during Coupling
This table shows the percentage of epimerization observed during the coupling of a sensitive amino acid derivative using various coupling reagents.
| Coupling Reagent Class | Coupling Reagent | % Epimerization |
| Phosphonium | PyBOP | Significant |
| Uronium/Aminium | HATU | Significant |
| HBTU | Significant |
Qualitative data indicating that significant epimerization can occur with these commonly used reagents. The exact percentage can vary based on reaction conditions.[1]
Table 3: Epimerization in the Synthesis of Z-Phe-Val-Pro-NH2
This table provides quantitative data on the extent of epimerization for the true uronium (O-form) and the more common guanidinium (N-form) isomers of HATU and HBTU.
| Reagent Class | Reagent Isomer | % Epimerization |
| Uronium | O-HATU | 3.4 |
| O-HBTU | 10.3 | |
| Guanidinium | N-HATU | 5.9 |
| N-HBTU | 20.6 |
This data highlights the higher reactivity and lower epimerization of the true uronium isomers.
Reaction Mechanisms and Side Reactions
The efficiency and side-reaction profile of phosphonium and uronium reagents are dictated by their distinct reaction mechanisms.
Uronium/Aminium Reagent Mechanism
Uronium and aminium reagents, such as HATU and HBTU, react with a carboxylic acid in the presence of a base to form a highly reactive O-acylisourea active ester. This intermediate then rapidly reacts with the N-terminal amine of the peptide chain to form the desired amide bond. It is important to note that reagents like HBTU and HATU exist as the less reactive N-guanidinium isomers in their solid form and in solution. The more reactive O-uronium isomers can be prepared but are less stable.
A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine of the peptide. This occurs when the coupling reagent reacts directly with the amine, forming a stable guanidinium group that caps the peptide chain and prevents further elongation. This side reaction is more prevalent when an excess of the coupling reagent is used or when the activation of the carboxylic acid is slow.
Phosphonium Reagent Mechanism
Phosphonium reagents, such as BOP and PyBOP, also activate carboxylic acids to form active esters. In the presence of a base, the phosphonium salt reacts with the carboxylic acid to form an unstable acylphosphonium salt, which then reacts with an additive like HOBt or HOAt to generate the corresponding active ester. This active ester then proceeds to react with the amine to form the peptide bond.
A key advantage of phosphonium reagents is their lack of guanidinylation side reactions.[2] This makes them a more robust choice for challenging couplings, such as those involving sterically hindered amino acids or for segment condensations where reaction times may be longer.
Mandatory Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow for comparing coupling reagents.
Caption: Uronium/Aminium Reagent Reaction Pathway.
Caption: Phosphonium Reagent Reaction Pathway.
Caption: Experimental Workflow for Reagent Comparison.
Experimental Protocols
The following is a generalized experimental protocol for the comparative synthesis of a model peptide using phosphonium and uronium coupling reagents via Fmoc-based solid-phase peptide synthesis (SPPS).
Materials
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Coupling Reagents:
-
Phosphonium reagent (e.g., PyBOP)
-
Uronium/Aminium reagent (e.g., HATU)
-
-
Activation Additives:
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
-
Base:
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Fmoc Deprotection Solution:
-
20% (v/v) piperidine in DMF
-
-
Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
-
Monitoring Reagent:
-
Kaiser test kit (ninhydrin-based)
-
Synthesis of a Model Peptide (e.g., ACP 65-74)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling (to be performed in parallel for each coupling reagent):
-
Activation Mixture Preparation:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), the coupling reagent (3-5 equivalents), and HOBt/HOAt (3-5 equivalents) in DMF.
-
Add the base (DIPEA or collidine, 6-10 equivalents) to the activation mixture.
-
-
Coupling Reaction:
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform the Kaiser test. A blue color indicates the presence of free amines and an incomplete coupling reaction. If the test is positive, the coupling step should be repeated. A yellow or colorless result indicates a complete reaction.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analysis of the Crude Peptide
-
Purity Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Monitor the elution profile at a wavelength of 214 or 220 nm.
-
Calculate the crude purity as the percentage of the main peak area relative to the total peak area.
-
-
Racemization/Epimerization Analysis:
-
Method 1: Chiral HPLC of the crude peptide: If the peptide contains diastereomeric impurities due to epimerization, they may be separable by chiral HPLC.
-
Method 2: Hydrolysis and Chiral Amino Acid Analysis:
-
Hydrolyze a sample of the crude peptide in 6N HCl at 110°C for 24 hours.
-
Analyze the resulting amino acid mixture using a chiral gas chromatography (GC) or HPLC method to determine the ratio of L- and D-amino acids.
-
-
Conclusion
Both phosphonium and uronium-based coupling reagents are powerful tools for the synthesis of peptides. Uronium reagents, particularly HATU, often provide faster coupling reactions and higher crude purities, especially for difficult sequences. However, the potential for guanidinylation as a side reaction necessitates careful control of reaction conditions, especially the stoichiometry of the coupling reagent.
Phosphonium reagents, such as PyBOP, offer a more robust and safer alternative, as they are not prone to guanidinylation. They are particularly well-suited for applications where side reactions must be minimized, such as in the synthesis of very long peptides or in fragment condensation. The choice between these two classes of reagents should be made after careful consideration of the specific requirements of the peptide synthesis, including the sequence, scale, and desired final purity. This guide provides the foundational information and experimental framework to enable researchers to make an informed decision and optimize their peptide synthesis protocols.
References
A Researcher's Guide to Validating PyOxim Coupling Success in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. PyOxim, a phosphonium-based coupling reagent, has emerged as a robust option, demonstrating high efficiency and low racemization. This guide provides a comparative analysis of this compound against other common coupling reagents, supported by experimental data, and offers detailed protocols for analytical methods to validate coupling success.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is paramount in achieving high-purity peptides, especially when dealing with sterically hindered amino acids or "difficult sequences." this compound has been shown to offer performance comparable or superior to many commonly used coupling reagents.
| Coupling Reagent | Crude Purity (%) | Racemization (%) | Key Characteristics |
| This compound | 88 | 0.8 | High coupling efficiency, low racemization, good solubility. |
| HATU | 67 | 1.5 | High efficiency, but can be more expensive. |
| HBTU | - | - | Widely used, but can lead to side reactions like guanidinylation. |
| PyBOP | - | - | A common phosphonium salt, but can be less effective for hindered couplings. |
| COMU | 73 | 1.2 | High efficiency and good solubility, considered a strong alternative to HATU/HBTU. |
Data for the synthesis of a model peptide containing the sterically hindered amino acid Aib (α-aminoisobutyric acid). Actual performance may vary depending on the peptide sequence and reaction conditions.
Experimental Protocols for Validation
To ensure the successful incorporation of amino acids and the overall quality of the synthesized peptide, rigorous analytical validation is essential. The following are detailed protocols for key analytical methods.
Monitoring Coupling Reaction Completion: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the solid-phase support. A negative result (colorless or yellow beads) indicates that the coupling reaction has gone to completion.
Materials:
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine
-
Small glass test tubes
-
Heating block or oven at 100-110°C
Procedure:
-
Collect a small sample of resin beads (approximately 1-2 mg) from the reaction vessel and place them in a clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of unreacted primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain colorless or turn yellow/orange.
-
Purity Analysis and Byproduct Identification: UPLC-MS Method
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for assessing the purity of the crude peptide and identifying any byproducts from the coupling reaction.
Instrumentation and Columns:
-
UPLC system with a UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 x 100 mm).
Reagents:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Sample Diluent: 50:50 acetonitrile/water with 0.1% formic acid.
Procedure:
-
Sample Preparation: Cleave a small amount of the peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/water). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in the sample diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 214 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 5 20.0 60 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-2000.
-
Acquire both full scan MS and tandem MS (MS/MS) data for precursor ions corresponding to the expected product and potential byproducts (e.g., deletion sequences, incompletely deprotected species).
-
-
Data Analysis: Integrate the peak area of the main product in the UV chromatogram to determine the crude purity. Analyze the MS and MS/MS data to confirm the identity of the main peak and to identify any impurities.
Racemization Analysis: Chiral HPLC Method
Racemization, the conversion of an L-amino acid to a D-amino acid, can be a significant side reaction during peptide coupling. Chiral HPLC can be used to separate and quantify the resulting diastereomeric peptides.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column suitable for peptide separations (e.g., a macrocyclic glycopeptide-based column).
Reagents:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition will depend on the specific chiral column and the peptide being analyzed.
Procedure:
-
Sample Preparation: The crude peptide is dissolved in the mobile phase.
-
Method Development: Develop a chiral separation method by screening different mobile phase compositions and temperatures to achieve baseline resolution of the diastereomeric peptides.
-
Analysis: Inject the sample onto the chiral column and record the chromatogram.
-
Quantification: The percentage of the undesired diastereomer (and thus the extent of racemization) can be calculated from the peak areas of the two separated isomers.
Visualizing Workflows and Pathways
To better illustrate the processes involved in validating this compound coupling success, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for peptide synthesis and analytical validation.
Caption: this compound mediated amide bond formation pathway.
A Head-to-Head Battle of Coupling Reagents: PyOxim vs. COMU in Peptide Synthesis
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. Among the newer generation of reagents, PyOxim and COMU have emerged as prominent Oxyma-based alternatives to traditional benzotriazole-based activators, offering enhanced safety and efficiency. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Performance Indicators
Both this compound and COMU are highly effective coupling reagents, though their performance can vary depending on the specific application, particularly in the synthesis of sterically hindered or "difficult" peptide sequences.
| Performance Metric | This compound | COMU | Key Considerations |
| Coupling Efficiency | High, particularly effective for difficult sequences and fragment condensation. | High, often demonstrates rapid coupling kinetics. | Performance can be sequence-dependent. |
| Racemization | Low.[1] | Low.[1] | Both are considered low-racemization reagents, a significant advantage over many older coupling agents. |
| Crude Purity | Can achieve high crude purity, even with challenging sequences.[2] | Generally provides high crude purity.[2] | Purity is influenced by coupling time and the nature of the amino acids. |
| Byproducts | Forms tris-pyrrolidino phosphamide in solution phase, which may complicate purification.[1] | Water-soluble byproducts, facilitating easier purification in solution-phase synthesis.[3][4] | The nature of byproducts is a key differentiator in solution-phase applications. |
| Guanidinylation | Does not cause guanidinylation, making it ideal for cyclic peptide synthesis and fragment condensation.[5] | As a uronium/aminium salt, it can potentially cause guanidinylation of the N-terminal amino group, a side reaction that can be problematic in certain applications.[6] | This is a critical consideration for specific synthetic strategies like cyclization. |
| Stability | More susceptible to degradation when pre-mixed with a base, especially stronger bases like DIPEA.[2] | Generally stable, but can also be affected by pre-mixing with bases. | Pre-activation strategies should be carefully considered. |
Digging Deeper: Performance in "Difficult" Sequences
The synthesis of peptides containing sterically hindered amino acids or sequences prone to aggregation represents a significant challenge. Here, the choice of coupling reagent is paramount. A comparative study on the synthesis of the 65-74 ACP (Acyl Carrier Protein) fragment, a known "difficult sequence," provides valuable insights.
| Coupling Reagent | Pre-mixing with Base | Crude Purity (%) | Reference |
| This compound | No | 78 | [2] |
| This compound | Yes | 74 | [2] |
| COMU | Yes | Not directly compared in this study for this specific sequence, but generally shows high efficiency. | [2] |
| HCTU | Yes | 82 | [2] |
These results suggest that for this particular difficult sequence, this compound performs well, and its efficacy is influenced by the pre-mixing of the reagent with a base.[2]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the use of this compound and COMU in solid-phase and solution-phase peptide synthesis. Researchers should optimize these conditions based on the specific peptide sequence and scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS)
This compound Protocol:
-
Resin Swelling: Swell the resin (e.g., Wang resin, Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (5 equivalents) with this compound (5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For sterically hindered amino acids, the reaction time may need to be extended or a double coupling performed.[2]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., trifluoroacetic acid-based cocktail).
COMU Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes and wash with DMF.
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with COMU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[3]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 10-30 minutes. For hindered residues, a longer coupling time (e.g., 1 hour) or a double coupling may be necessary.[1]
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps as required.
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail.
Solution-Phase Peptide Synthesis
COMU Protocol:
-
Reactant Mixture: In a reaction vessel, combine the N-protected amino acid (1 equivalent), the amino component (1 equivalent), and a base (2 equivalents, or 3 equivalents if the amino component is a hydrochloride salt) in DMF.
-
Coupling: Add COMU (1 equivalent) to the mixture at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[1]
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 N HCl, 1 N NaHCO3, and saturated NaCl. Dry the organic layer and concentrate to obtain the crude peptide.[1]
This compound Protocol (General Guidance):
While a specific, detailed protocol for solution-phase synthesis with this compound is not as commonly documented as for COMU, the general principles are similar. Key considerations include:
-
Stoichiometry: Use equimolar amounts of the N-protected amino acid, the amino component, and this compound.
-
Base: A tertiary amine base like DIPEA is typically used.
-
Solvent: DMF is a common solvent.
-
Work-up: A similar aqueous work-up to the COMU protocol can be employed to remove the water-soluble byproducts. The main challenge will be the removal of the tris-pyrrolidino phosphamide byproduct, which may require chromatographic purification.[1]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the function of these coupling reagents, the following diagrams illustrate their mechanism of action and a typical experimental workflow.
Caption: COMU activation and coupling mechanism.
Caption: this compound activation and coupling mechanism.
Caption: General Solid-Phase Peptide Synthesis workflow.
Conclusion: Making an Informed Choice
Both this compound and COMU represent significant advancements in peptide synthesis, offering high efficiency and low racemization with improved safety profiles compared to older reagents. The choice between them will often depend on the specific requirements of the synthesis:
-
For solution-phase synthesis , COMU's water-soluble byproducts offer a distinct advantage in purification.[3][4]
-
For the synthesis of cyclic peptides or in fragment condensation , this compound's inability to cause guanidinylation makes it a superior choice.[5]
-
In the case of "difficult sequences" , both reagents are strong contenders, and the optimal choice may require empirical determination.
Ultimately, both this compound and COMU are powerful tools in the peptide chemist's arsenal. By understanding their respective strengths and weaknesses, researchers can make an informed decision to optimize their synthetic outcomes.
References
A Comparative Guide to Coupling Reagents for the Solid-Phase Synthesis of Acyl Carrier Protein (65-74)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is paramount for the successful solid-phase peptide synthesis (SPPS) of complex sequences. This guide provides a comparative analysis of various coupling reagents for the synthesis of the well-characterized "difficult" peptide, Acyl Carrier Protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2). The data presented herein is collated from peer-reviewed studies to assist researchers in making informed decisions for their specific synthesis needs.
Performance Comparison of Coupling Reagents in ACP(65-74) Synthesis
The efficiency of different coupling reagents in the synthesis of ACP(65-74) has been evaluated in several studies. The following table summarizes the reported yields and purities achieved with various reagents.
| Coupling Reagent | Yield (%) | Crude Purity (%) | Reference |
| TCTU | 87 | Not Reported | [1] |
| HCTU | ≥ HBTU | Not Reported | [2] |
| HATU | Lower than TCTU | Not Reported | [1] |
| HBTU | > COMU | Not Reported | [2] |
| PyBOP | Lower than TCTU | Not Reported | [1] |
| TBTU | Lower than TCTU | Not Reported | [1] |
| DMTMM | Lower than TCTU | Not Reported | [1] |
| COMU | Less effective than HBTU/HCTU on polystyrene resins | Not Reported | [2] |
| Ynamide | Not Reported | 90 | [3] |
Note: Direct comparison of yields across different studies should be done with caution due to potential variations in synthesis protocols, resin types, and analytical methods.
Impact of Coupling Reagents on Epimerization
Epimerization is a critical side reaction in peptide synthesis that can compromise the biological activity of the final product. A comparative study on the coupling of Fmoc-Ser(tBu)-OH to H-L-Leu-OtBu revealed significant differences in the extent of epimerization with various coupling reagents.
| Coupling Reagent | Epimerization (%) |
| HBTU | Significant |
| HATU | Significant |
| PyBOP | Significant |
| DCC | Significant |
| DEPBT | Low |
| Ynamide (MYMsA and MYMTsA) | Low |
This data suggests that for sequences containing amino acids prone to racemization, the choice of coupling reagent is critical. Ynamides and DEPBT appear to be superior in minimizing this side reaction.[4]
Experimental Protocols
The following are generalized experimental protocols for the solid-phase synthesis of ACP(65-74) using different classes of coupling reagents.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20-25% solution of piperidine in DMF for 5-20 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain. The specific conditions for this step vary depending on the coupling reagent used (see below).
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
Coupling Protocols for Different Reagent Classes
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU, TCTU, COMU):
-
The Fmoc-amino acid (3-5 equivalents) is pre-activated with the coupling reagent (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents) in DMF for a few minutes.
-
The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 30-60 minutes.
-
-
Phosphonium Reagents (PyBOP):
-
The protocol is similar to that for uronium/aminium reagents, with PyBOP used as the activating agent.
-
-
Carbodiimides (DCC, DIC):
-
The Fmoc-amino acid (3-5 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure (3-5 equivalents) are dissolved in DMF.
-
The carbodiimide (3-5 equivalents) is added to the solution, and the mixture is added to the resin.
-
The coupling reaction is typically allowed to proceed for 1-2 hours.
-
-
Ynamide Reagents:
-
The Fmoc-amino acid is activated with the ynamide reagent to form an α-acyloxyenamide active ester.
-
This stable active ester is then added to the resin for the coupling step, which is typically completed within 20-30 minutes.[3]
-
Visualizing the Peptide Synthesis Workflow
The following diagrams illustrate the key stages of solid-phase peptide synthesis and the mechanism of peptide bond formation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of peptide bond formation via an activated ester.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PyOxim
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PyOxim. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a robust selection of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the powdered compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side shields to provide comprehensive protection against splashes and airborne particles. |
| Hand Protection | Chemical Resistant Gloves | Material: NBR (Nitrile rubber) Thickness: >0.11 mm Breakthrough Time: >480 minutes. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against accidental spills. For larger quantities or increased risk of exposure, consider a chemical-resistant apron or suit. |
| Respiratory | Dust Mask or Respirator | Use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask if there is a potential for generating dust. In case of significant aerosolization, a respirator may be necessary. |
Essential Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the stability and safety of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust.[1]
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry place.
-
Keep the container tightly closed.
This compound: Key Properties
A summary of the key physical and chemical properties of this compound is provided below for your reference.
| Property | Value |
| Molecular Formula | C₁₇H₂₉F₆N₅O₃P₂ |
| Molecular Weight | 527.38 g/mol [2][4] |
| Appearance | White to off-white crystalline powder[2][5] |
| Melting Point | 167 - 172 °C |
| Solubility | Soluble in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone). |
| Storage Temperature | 2-8°C[2][3] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This section provides a detailed methodology for a standard solid-phase peptide synthesis coupling reaction using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Resin (e.g., Wang resin, Rink amide resin)
-
Dimethylformamide (DMF)
-
Piperidine solution in DMF (for Fmoc deprotection)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling Reaction:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Add this compound (3 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for the desired time (typically 1-2 hours). Coupling times may need to be optimized for sterically hindered amino acids.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation of Coupling: A ninhydrin test can be performed to confirm the completion of the coupling reaction (a negative result indicates successful coupling).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Safe Disposal of this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect all solid this compound waste, including empty containers and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction filtrates and washing solvents, in a designated, clearly labeled hazardous waste container.
-
Do not dispose of this compound waste down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
